molecular formula C8H7F2NO B1584847 N-(2,4-Difluorophenyl)acetamide CAS No. 399-36-0

N-(2,4-Difluorophenyl)acetamide

Cat. No.: B1584847
CAS No.: 399-36-0
M. Wt: 171.14 g/mol
InChI Key: WOHLPEUHFSHZAN-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLPEUHFSHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192939
Record name Acetamide, N-(2,4-difluorophenyl)-
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-36-0
Record name N-(2,4-Difluorophenyl)acetamide
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Record name Acetamide, N-(2,4-difluorophenyl)-
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Record name 399-36-0
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Record name Acetamide, N-(2,4-difluorophenyl)-
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Foundational & Exploratory

N-(2,4-Difluorophenyl)acetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2,4-Difluorophenyl)acetamide: Properties, Structure, and Applications

Introduction

This compound is a fluorinated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the presence of a difluorinated phenyl ring coupled with an acetamide group, impart unique electronic properties that are highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, offering a technical resource for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 2',4'-Difluoroacetanilide[1][2][3]
CAS Number 399-36-0[1][2]
Molecular Formula C₈H₇F₂NO[1][2]
Molecular Weight 171.14 g/mol [1][2]
Appearance Crystalline powder/solid[4]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF.[5][5]
Stability Stable under recommended storage conditions.[6][6]

Molecular Structure and Spectroscopic Profile

The structure of this compound is characterized by an acetamide group linked to a 2,4-difluorinated benzene ring. This substitution pattern is critical to its chemical behavior and is confirmed through various spectroscopic techniques.

Structural Analysis

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This electronic influence affects the reactivity of the aromatic ring and the properties of the amide linkage. The planarity of the amide bond and its orientation relative to the aromatic ring are key determinants of the molecule's conformational properties and its ability to participate in intermolecular interactions like hydrogen bonding.

Spectroscopic Data Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) typically appears as a broad singlet, and the methyl group (CH₃) as a sharp singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the amide group will appear significantly downfield. The aromatic carbons will show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for confirming the substitution pattern.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

    • N-H Stretch: A sharp peak typically observed in the range of 3250-3350 cm⁻¹.

    • C=O Stretch (Amide I): A strong, prominent peak around 1660-1680 cm⁻¹.[8][9]

    • N-H Bend / C-N Stretch (Amide II): A significant peak in the 1520-1550 cm⁻¹ region.

    • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight.[1][10] Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the amide bond.

Synthesis and Reactivity

Standard Synthetic Protocol: Acetylation of 2,4-Difluoroaniline

A common and efficient method for synthesizing this compound is the N-acetylation of 2,4-difluoroaniline using acetic anhydride.[11][12]

Experimental Protocol:

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 2,4-difluoroaniline.

  • Acetylation: Slowly add acetic anhydride to the cooled aniline with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products. Acetic anhydride is an excellent acetylating agent due to the high reactivity of its carbonyl carbons.

  • Reaction Monitoring: Allow the mixture to stir for approximately 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. This step serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid this compound product, which has low solubility in water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Aniline 2,4-Difluoroaniline Reaction N-Acetylation (Ice Bath, Stirring) Aniline->Reaction Reactant Reagent Acetic Anhydride Reagent->Reaction Acetylating Agent Quench Quenching & Precipitation (Pour into Ice Water) Reaction->Quench Reaction Mixture Filter Vacuum Filtration (Isolate Crude Product) Quench->Filter Precipitate Purify Recrystallization (Ethanol/Water) Filter->Purify Crude Solid Product This compound Purify->Product Purified Product

Fig. 1: Synthesis workflow for this compound.
Chemical Reactivity and Stability

The amide bond in this compound is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. The difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[13]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[14] The this compound moiety is a valuable pharmacophore and synthetic intermediate for this reason.

Intermediate for Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of more complex bioactive molecules. The acetamide group can be hydrolyzed to yield the parent aniline, or the aromatic ring can undergo further functionalization, making it a versatile starting point for multi-step syntheses. For instance, derivatives are used in the creation of various heterocyclic compounds with potential therapeutic applications.[15][16]

Role in the Development of Enzyme Inhibitors

The structural motif of N-phenylacetamide is found in various enzyme inhibitors. Specifically, derivatives of acetamide have been explored as selective Cyclooxygenase-II (COX-II) inhibitors, which are a major class of anti-inflammatory drugs.[17] The specific 2,4-difluoro substitution pattern can enhance the binding of the molecule to the target enzyme's active site, potentially leading to increased potency and selectivity.

MedChem cluster_compound This compound cluster_properties Key Structural Features cluster_effects Medicinal Chemistry Implications Structure Core Structure Amide Amide Linkage (H-Bonding Site) Structure->Amide Fluoro 2,4-Difluoro Phenyl Ring Structure->Fluoro Binding Improved Binding Affinity Amide->Binding interacts with target Stability Enhanced Metabolic Stability Fluoro->Stability blocks metabolism Bioavailability Modulated Lipophilicity & Permeability Fluoro->Bioavailability influences properties

Fig. 2: Influence of structural features on medicinal chemistry applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[6][18]

  • Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6][13]

References

An In-depth Technical Guide to the Characterization of 2',4'-Difluoroacetanilide (CAS Number: 399-36-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2',4'-Difluoroacetanilide (CAS No. 399-36-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document, designed for researchers and professionals in drug development and chemical synthesis, details the essential physicochemical properties, spectroscopic profile, and safety considerations for this compound. By integrating established analytical techniques with practical insights, this guide serves as an authoritative resource for the verification, handling, and application of 2',4'-Difluoroacetanilide in a laboratory setting.

Introduction: The Significance of 2',4'-Difluoroacetanilide in Chemical Synthesis

2',4'-Difluoroacetanilide, with the chemical formula C₈H₇F₂NO, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for active pharmaceutical ingredients (APIs) and agrochemicals. Its utility is particularly noted in the development of novel therapeutic agents where fluorine substitution can enhance biological activity and pharmacokinetic profiles.[2] A thorough characterization of this intermediate is paramount to ensure the quality, consistency, and safety of downstream synthetic processes and final products.

Physicochemical Properties and Specifications

A foundational aspect of characterizing any chemical substance is the determination of its physical and chemical properties. These parameters are critical for identification, purity assessment, and establishing appropriate handling and storage conditions.

Table 1: Physicochemical Properties of 2',4'-Difluoroacetanilide

PropertyValueSource(s)
CAS Number 399-36-0[1][3]
Molecular Formula C₈H₇F₂NO[1][3]
Molecular Weight 171.14 g/mol [3]
Appearance White to light yellow to purple powder to crystal
Melting Point 122-124 °C[3]
Boiling Point 276.8 °C at 760 mmHg (Predicted)[3]
Density 1.307 g/cm³ (Predicted)[3]
Purity ≥ 98% (GC)
Storage Conditions Store at 2 - 8 °C

The causality behind these properties is rooted in the molecule's structure. The crystalline solid nature and relatively high melting point are indicative of strong intermolecular forces, likely including hydrogen bonding from the amide group and dipole-dipole interactions enhanced by the electronegative fluorine atoms. The recommended storage at refrigerated temperatures suggests a potential for slow degradation at ambient conditions, a crucial consideration for maintaining long-term sample integrity.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of molecular structure. This section outlines the expected spectroscopic data for 2',4'-Difluoroacetanilide. While publicly available experimental spectra are limited, the following represents a combination of data from closely related structures and theoretical predictions, offering a robust framework for researchers to verify their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 2',4'-Difluoroacetanilide is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts and coupling patterns are highly informative.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for acquiring a ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Spectral Data for 2',4'-Difluoroacetanilide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Broad Singlet1HNH
~7.9Multiplet1HAr-H
~7.0Multiplet1HAr-H
~6.8Multiplet1HAr-H
~2.2Singlet3HCH₃

Note: Predicted values are based on standard chemical shift tables and data from similar acetanilide structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to C-F coupling, the signals for the fluorinated aromatic carbons will appear as doublets.

Table 3: Predicted ¹³C NMR Spectral Data for 2',4'-Difluoroacetanilide

Chemical Shift (δ, ppm)Assignment
~169C=O
~158 (d, ¹JCF ≈ 250 Hz)C-F
~155 (d, ¹JCF ≈ 250 Hz)C-F
~122 (dd)Ar-C
~111 (dd)Ar-C
~104 (dd)Ar-C
~24CH₃

Note: The large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic of fluorinated aromatic compounds.[4]

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.[5]

Table 4: Predicted ¹⁹F NMR Spectral Data for 2',4'-Difluoroacetanilide

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -114MultipletAr-F
~ -118MultipletAr-F

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts are highly sensitive to the molecular environment.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2',4'-Difluoroacetanilide, electron ionization (EI) mass spectrometry is a common technique.

Expected Fragmentation Pathway

MS_Fragmentation M [C₈H₇F₂NO]⁺˙ m/z = 171 F1 [C₆H₄F₂N]⁺˙ m/z = 129 M->F1 - C₂H₃O F2 [CH₃CO]⁺ m/z = 43 M->F2 - C₆H₄F₂N

Caption: Predicted major fragmentation pathway in EI-MS.

The mass spectrum available from the NIST WebBook confirms the molecular weight of 171.1441.[3][8] The molecular ion peak ([M]⁺˙) at m/z = 171 is expected to be prominent. Key fragment ions would likely include the loss of the acetyl group to give a fragment at m/z = 129, corresponding to the 2,4-difluoroanilino cation, and a fragment at m/z = 43, corresponding to the acetyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2',4'-Difluoroacetanilide will be characterized by absorptions corresponding to the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretches.

Table 5: Characteristic IR Absorption Bands for 2',4'-Difluoroacetanilide

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~3100-3000Aromatic C-H stretch
~1670C=O stretch (Amide I)
~1600-1450Aromatic C=C stretch
~1550N-H bend (Amide II)
~1300-1000C-F stretch

Synthesis and Reaction Chemistry

2',4'-Difluoroacetanilide is typically synthesized via the acylation of 2,4-difluoroaniline.[1][9] This reaction involves the treatment of 2,4-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst.

Synthetic Scheme

Synthesis Reactant1 2,4-Difluoroaniline Product 2',4'-Difluoroacetanilide Reactant1->Product Acylation Reactant2 Acetic Anhydride Reactant2->Product

Caption: Synthesis of 2',4'-Difluoroacetanilide.

Experimental Protocol: Synthesis of 2',4'-Difluoroacetanilide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If using an inert solvent, a base such as triethylamine may be added to neutralize the acetic acid byproduct.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a high-purity product.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2',4'-Difluoroacetanilide.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Applications in Research and Development

The primary application of 2',4'-Difluoroacetanilide is as a crucial intermediate in the synthesis of more complex molecules.

  • Pharmaceuticals: It serves as a precursor for various fluorinated APIs, including anti-inflammatory agents and other therapeutic compounds.

  • Agrochemicals: It is used in the development of herbicides and fungicides where the fluorine atoms can enhance efficacy and environmental persistence.[2]

  • Material Science: The compound is also explored in the creation of advanced materials with enhanced properties.

Conclusion

This technical guide has provided a detailed characterization of 2',4'-Difluoroacetanilide (CAS 399-36-0). By presenting its physicochemical properties, a comprehensive spectroscopic profile, a reliable synthetic protocol, and essential safety information, this document equips researchers and drug development professionals with the necessary knowledge to confidently identify, handle, and utilize this important chemical intermediate. The provided data and protocols are designed to ensure high standards of scientific integrity and to facilitate the advancement of research and development in fields that rely on fluorinated building blocks.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-(2,4-Difluorophenyl)acetamide, a compound of interest in pharmaceutical and materials science research. The following sections detail the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic understanding of the molecule's structural features.

Introduction

This compound (CAS No. 399-36-0) is a fluorinated aromatic amide.[1] The presence of the difluorophenyl ring and the acetamide group imparts specific chemical properties that are reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide is structured to provide not just the data, but the scientific rationale behind its acquisition and interpretation.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₇F₂NO[2][3]
Molecular Weight 171.14 g/mol [2][3]
CAS Registry Number 399-36-0[2][3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments and parameters is dictated by the molecular structure. The presence of fluorine atoms necessitates ¹⁹F NMR, not only to observe the fluorine environments directly but also to understand their coupling to nearby protons and carbons, which provides invaluable connectivity information. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are key diagnostic features for identifying the substitution pattern on the aromatic ring.

B. Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is often suitable due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

  • Data Acquisition:

    • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if needed.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom.[5] A sufficient number of scans is essential due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope.[6]

C. Predicted and Representative Spectroscopic Data

¹H NMR (Predicted):

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Acetamide)~2.2s3H
Aromatic H~6.8 - 7.0m2H
Aromatic H~8.1 - 8.3m1H
NH (Amide)~7.5 - 8.5br s1H
  • Interpretation: The methyl protons of the acetamide group are expected to appear as a sharp singlet around 2.2 ppm. The aromatic protons will exhibit complex multiplets due to proton-proton and proton-fluorine couplings. The amide proton will likely be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR (Predicted):

Signal AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (Acetamide)~24
C=O (Amide)~168
Aromatic C-H~104 - 130
Aromatic C-F & C-N~118 - 162 (with C-F coupling)
  • Interpretation: The carbonyl carbon of the amide will be in the downfield region around 168 ppm. The methyl carbon will be upfield around 24 ppm. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms. The carbons directly attached to fluorine will exhibit large ¹JCF coupling constants.

¹⁹F NMR (Predicted):

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic F-110 to -125
  • Interpretation: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

A. Expertise & Experience: The Rationale Behind IR Analysis

The IR spectrum of this compound is expected to be dominated by absorptions from the amide functional group (N-H and C=O stretching) and the carbon-fluorine bonds of the aromatic ring. The precise positions of these bands can provide information about hydrogen bonding and the electronic environment of the molecule.

B. Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

C. Predicted and Representative Spectroscopic Data

IR Absorption Data (Predicted):

Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H Stretch (Amide)
~3100-3000MediumAromatic C-H Stretch
~1670StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1400-1000StrongC-F Stretch
  • Interpretation: The strong absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide. The very strong peak around 1670 cm⁻¹ is the amide I band (primarily C=O stretching). The amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The presence of strong absorptions in the 1400-1000 cm⁻¹ region is indicative of C-F bonds.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

A. Expertise & Experience: The Rationale Behind MS Analysis

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound. The high energy of EI causes fragmentation of the molecule, and the resulting fragmentation pattern serves as a "fingerprint" for the compound. The masses of the fragments can be used to piece together the structure of the parent molecule.

B. Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In Electron Ionization (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

C. Spectroscopic Data

Mass Spectrometry Data (EI-MS): [2][3]

m/zRelative Intensity (%)Proposed Fragment
171~40[M]⁺• (Molecular Ion)
129~100[M - C₂H₂O]⁺•
101~20[C₆H₃F₂N]⁺
  • Interpretation: The peak at m/z 171 corresponds to the molecular ion, confirming the molecular weight of the compound.[2][3] The base peak at m/z 129 is likely due to the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, a common fragmentation pathway for N-arylacetamides. The peak at m/z 101 could correspond to the further loss of a C₂H₂ fragment.

IV. Visualization & Formatting

A. Molecular Structure

Caption: Molecular structure of this compound.

B. Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR Place on ATR Crystal Sample->ATR Probe Load on Direct Probe Sample->Probe NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer ATR->IR MS Mass Spectrometer (EI) Probe->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Integration) MS->ProcessMS Interpret Structural Elucidation & Data Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for spectroscopic characterization.

C. Mass Spectrometry Fragmentation Pathway

MS_Fragmentation MolIon This compound [M]⁺• m/z = 171 Fragment1 [M - C₂H₂O]⁺• m/z = 129 MolIon->Fragment1 NeutralLoss1 - CH₂=C=O

Caption: Proposed fragmentation of this compound in EI-MS.

References

An In-Depth Technical Guide to the Physical Properties of N-acetyl-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-2,4-difluoroaniline, also known as N-(2,4-difluorophenyl)acetamide, is a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. Its structure, which combines an acetamido group with a difluorinated phenyl ring, imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles of parent drug molecules. This technical guide provides a comprehensive overview of the core physical properties of N-acetyl-2,4-difluoroaniline, complete with experimental protocols for their determination and an exploration of the underlying scientific principles.

Core Molecular and Physical Characteristics

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Molecular Identity
  • Chemical Name: this compound

  • Synonyms: N-acetyl-2,4-difluoroaniline, 2',4'-difluoroacetanilide[1]

  • CAS Number: 399-36-0[1]

  • Molecular Formula: C₈H₇F₂NO[1]

  • Molecular Weight: 171.14 g/mol [1]

Physical State and Appearance

At standard temperature and pressure, N-acetyl-2,4-difluoroaniline is a solid. Its appearance can range from a white to an off-white crystalline powder.

Key Physical Properties

The following table summarizes the key physical properties of N-acetyl-2,4-difluoroaniline. It is important to note that experimentally determined values for some of these properties are not widely reported in the literature. In such cases, data for structurally similar compounds are provided for comparative purposes.

PropertyValueNotes
Melting Point Not explicitly reported. A related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has a melting point of 110-112 °C.[2]The melting point is a critical indicator of purity.
Boiling Point Not explicitly reported.Due to its crystalline nature, it is expected to have a relatively high boiling point and may decompose at atmospheric pressure.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetone, and DMSO.The difluorinated phenyl ring contributes to its lipophilicity.

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for determining the key physical properties of N-acetyl-2,4-difluoroaniline. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry N-acetyl-2,4-difluoroaniline is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.

Workflow for Melting Point Determination
Solubility Determination

Principle: The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as the potential for hydrogen bonding, are key factors.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of N-acetyl-2,4-difluoroaniline (e.g., 10 mg) is added to a series of test tubes.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be qualitatively described as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Causality Behind Experimental Choices:

  • Range of Solvents: Using a spectrum of solvents provides a comprehensive solubility profile.

  • Vigorous Mixing: Ensures that the system reaches equilibrium, providing an accurate assessment of solubility.

G A Weigh Compound B Add to Test Tube A->B C Add Solvent B->C D Vortex Mix C->D E Observe for Dissolution D->E F Qualitative Assessment E->F G Quantitative Analysis (Optional) E->G

Solubility Determination Workflow

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-acetyl-2,4-difluoroaniline.

Mass Spectrometry

Principle: Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure.

Expected Fragmentation: The mass spectrum of N-acetyl-2,4-difluoroaniline is expected to show a molecular ion peak [M]⁺ at m/z 171. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) or the entire acetamido group. The NIST WebBook provides a mass spectrum for Acetamide, N-(2,4-difluorophenyl)-.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, coupling constants, and integration values allow for the precise determination of the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorophenyl ring and the methyl protons of the acetyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides information about the functional groups present.

Expected Absorptions:

  • N-H Stretch: A characteristic absorption band for the N-H bond of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band for the carbonyl group of the amide is expected around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): An absorption band for the N-H bending vibration is typically observed around 1550 cm⁻¹.

  • C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Conclusion

References

An In-Depth Technical Guide to the Solubility of N-(2,4-Difluorophenyl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful formulation and therapeutic efficacy are built. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall performance.[1][2] This guide provides a comprehensive technical overview of the solubility of N-(2,4-Difluorophenyl)acetamide, a key intermediate and structural motif in various pharmacologically active molecules. By delving into the theoretical underpinnings and providing a robust experimental framework, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess and understand the solubility profile of this compound.

Introduction to this compound: Physicochemical Profile

This compound, with the chemical formula C8H7F2NO, is a fluorinated aromatic amide.[3][4] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its electronic and steric properties, which in turn dictate its intermolecular interactions and, consequently, its solubility in various solvents.

Key Physicochemical Properties:

  • Molecular Weight: 171.14 g/mol [3][4]

  • Structure: The molecule consists of an acetamide group linked to a 2,4-difluorophenyl ring. This combination of a polar amide group and a relatively nonpolar difluorophenyl ring suggests a nuanced solubility behavior, with potential for dissolution in a range of solvents.

  • Polarity: The amide group imparts polarity and the capacity for hydrogen bonding, while the difluorophenyl ring contributes to its hydrophobic character. The overall polarity will determine its affinity for polar and nonpolar solvents.

Understanding these intrinsic properties is the first step in predicting and experimentally verifying the solubility of this compound.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5] This equilibrium is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The choice of solvent is paramount in any solubility study. A selection of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. For this guide, we will consider the following common organic solvents, representing a spectrum of polarities:

  • Methanol (Polar, Protic): Capable of hydrogen bonding.

  • Ethanol (Polar, Protic): Similar to methanol but with a slightly larger nonpolar component.

  • Acetone (Polar, Aprotic): Polar but lacks a hydrogen-donating group.

  • Ethyl Acetate (Moderately Polar, Aprotic): An ester with moderate polarity.

  • Dichloromethane (Nonpolar, Aprotic): A common solvent for less polar compounds.

  • Toluene (Nonpolar, Aprotic): An aromatic, nonpolar solvent.

  • Heptane (Nonpolar, Aprotic): A nonpolar aliphatic hydrocarbon.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to a known volume of organic solvent A->B C Seal vials and place in a shaker incubator B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a 0.45 µm syringe filter F->G H Dilute the filtrate with mobile phase G->H I Analyze by HPLC-UV H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 5.0 mL) of one of the selected organic solvents.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the organic solvent) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound.[7][8]

3.3.1. HPLC Method Parameters (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV absorbance at a wavelength of maximum absorbance for this compound (determined by UV scan).

3.3.2. Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

3.3.3. Sample Analysis:

  • Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

  • Determine the peak area for this compound in each sample.

  • Using the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

  • Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data
SolventPolarity IndexSolubility at 25 °C ( g/100 mL)Solubility at 25 °C (mol/L)
Heptane0.1< 0.1< 0.006
Toluene2.41.50.088
Dichloromethane3.15.20.304
Ethyl Acetate4.410.80.631
Acetone5.125.31.478
Ethanol5.215.70.917
Methanol6.618.91.104

Note: The data presented in this table are illustrative and represent expected trends. Actual experimental values may vary.

Interpretation of Results

The illustrative data suggest that the solubility of this compound is highly dependent on the polarity of the solvent.

  • Low Solubility in Nonpolar Solvents: The very low solubility in heptane is expected, given the significant polarity of the amide group.

  • Moderate Solubility in Aromatic and Halogenated Solvents: Toluene and dichloromethane show moderate solvating power, likely due to interactions with the difluorophenyl ring.

  • High Solubility in Polar Aprotic and Protic Solvents: The highest solubilities are observed in acetone, methanol, and ethanol. This can be attributed to the strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonding between the solvent and the amide functionality of the solute.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents. The proposed shake-flask method, coupled with HPLC analysis, offers a reliable and accurate approach for generating crucial solubility data.

Further studies could explore:

  • Temperature Effects: Investigating the solubility at different temperatures to determine the thermodynamics of dissolution.

  • pH-Solubility Profile: For applications in aqueous systems, determining the solubility as a function of pH would be critical, although this compound is not expected to have ionizable groups in the typical pH range.

  • Polymorphism: Investigating the potential for different crystalline forms (polymorphs) of this compound, as this can significantly impact solubility.

The insights gained from such studies are invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ensuring the overall success of bringing new pharmaceutical products to market.

References

A Technical Guide to the Synthesis of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Difluorophenyl)acetamide is a key building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is a fundamental process, typically achieved through the N-acylation of 2,4-difluoroaniline. This guide provides an in-depth examination of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical process parameters that influence reaction yield and product purity. We explore the causality behind reagent selection and procedural steps, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Significance of this compound

This compound, with CAS Registry Number 399-36-0, is an acetamide derivative of significant interest in medicinal and process chemistry.[1][2] The presence of the difluorophenyl moiety makes it a valuable precursor for creating complex molecules with specific biological activities. For instance, the 2,4-difluoroaniline core is a structural component in the synthesis of pharmaceutical agents like the NSAID Diflunisal.[3] Understanding the efficient synthesis of this intermediate is therefore crucial for the development of new chemical entities.

The primary route for its synthesis is the acylation of 2,4-difluoroaniline, a reaction that falls under the broad class of nucleophilic acyl substitution. This guide will focus on the most common and practical laboratory-scale method using acetic anhydride as the acylating agent.

The Core Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds in two principal steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,4-difluoroaniline's amino group acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. In the case of acetic anhydride, the leaving group is a resonance-stabilized acetate ion. For acetyl chloride, it is a chloride ion. A final deprotonation step by a base (which can be another molecule of the aniline starting material or a scavenger base like pyridine) yields the stable amide product, this compound.

Caption: General mechanism for the acylation of 2,4-difluoroaniline.

Reagent Selection and Rationale

The choice of reagents is critical for a successful, safe, and efficient synthesis.

ReagentRoleRationale for Selection
2,4-Difluoroaniline Nucleophilic SubstrateThe starting material providing the difluorophenylamine core.[6]
Acetic Anhydride Acetylating AgentPreferred over acetyl chloride for several reasons: it is less volatile, less corrosive, and the byproduct, acetic acid, is easier to handle than hydrochloric acid.[7] It is a highly effective acylating agent.
Pyridine (Optional) Base/CatalystOften included when using acetyl chloride to neutralize the HCl byproduct, driving the reaction to completion.[4][8][9] It can also act as a nucleophilic catalyst.[10] For the more reactive acetic anhydride, it is often not strictly necessary but can accelerate the reaction.
Water (for quenching) Quenching AgentUsed to quench the reaction by hydrolyzing any remaining acetic anhydride and to precipitate the solid product.
Ethanol/Water Recrystallization SolventA common solvent system for purifying the crude product. The amide has good solubility in hot ethanol and poor solubility in cold water, allowing for effective purification.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (e.g., 5.0 g, 38.7 mmol).

  • In a fume hood, slowly and carefully add acetic anhydride (e.g., 4.4 mL, 4.7 g, 46.5 mmol) to the flask while stirring. The addition is exothermic, and the reaction may proceed spontaneously.

  • Allow the mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4.2. Work-up and Isolation

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.[11]

  • A white precipitate of this compound will form.

  • Continue stirring the slurry in the ice bath for an additional 15-30 minutes to ensure complete precipitation.[12]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove acetic acid and any other water-soluble impurities.

  • Dry the crude product, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60 °C).

4.3. Purification (Recrystallization)

  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Workflow Start Start: Reagents Reaction Reaction: Mix 2,4-difluoroaniline & Acetic Anhydride Start->Reaction 1. Charge Quench Quenching: Pour into Ice Water Reaction->Quench 2. Precipitate Filter1 Isolation: Vacuum Filtration Quench->Filter1 3. Collect Dry1 Drying Crude Product Filter1->Dry1 Recrystallize Purification: Recrystallization from Ethanol/Water Dry1->Recrystallize 4. Purify Filter2 Collect Crystals: Vacuum Filtration Recrystallize->Filter2 5. Isolate Dry2 Final Drying Filter2->Dry2 Analysis Characterization: (NMR, IR, MP) Dry2->Analysis 6. Verify

Caption: Experimental workflow for the synthesis and purification.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid.
Melting Point (MP) Literature values are typically in the range of 114-118 °C.[13]
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the amide proton (broad singlet, ~7-9 ppm), and aromatic protons (multiplets, ~7-8.5 ppm) are expected.[14]
¹³C NMR Signals for the methyl carbon, carbonyl carbon, and the distinct aromatic carbons (showing C-F coupling) should be present.[15]
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (amide I band, ~1665 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹) are expected.[13]
Mass Spectrometry The molecular ion peak [M]+ corresponding to the molecular weight of 171.14 g/mol should be observed.[1]

Process Optimization and Troubleshooting

  • Exothermic Reaction: The initial mixing of reagents is exothermic. For larger-scale reactions, controlling the addition rate and providing external cooling is necessary to prevent overheating and potential side reactions.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or gentle heating (e.g., to 50 °C) can be applied.

  • Low Yield: Poor yields can result from incomplete precipitation or losses during recrystallization. Ensure the quenching step is performed at a low temperature and that the minimum amount of solvent is used for recrystallization.

  • Product Purity: The primary impurity is often unreacted 2,4-difluoroaniline. Thorough washing of the crude product with water and careful recrystallization are key to achieving high purity.

Conclusion

The synthesis of this compound via N-acylation of 2,4-difluoroaniline with acetic anhydride is a robust and efficient method suitable for laboratory and industrial applications. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the experimental parameters of reaction, isolation, and purification, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(2,4-Difluorophenyl)acetamide in Medicinal Chemistry

This compound is a valuable synthetic intermediate in the field of drug discovery and development. The presence of the difluorophenyl moiety is a common feature in many biologically active compounds, enhancing properties such as metabolic stability and binding affinity to target proteins. This acetamide serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The straightforward and efficient synthesis of this compound is therefore of considerable interest to researchers in medicinal and organic chemistry.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the acylation of 2,4-difluoroaniline with acetic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail the necessary safety precautions and analytical techniques for product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2,4-difluoroaniline and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[1][2] This initial attack leads to the formation of a tetrahedral intermediate.

The tetrahedral intermediate is unstable and collapses, with the expulsion of a stable leaving group, the acetate anion. The resulting protonated amide then loses a proton, which can be abstracted by the acetate anion byproduct, to yield the final this compound and acetic acid.[3][4] The reaction is generally high-yielding and proceeds readily under mild conditions.

Safety Precautions and Hazard Management

2,4-Difluoroaniline: This compound is a combustible liquid and is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Acetic Anhydride: Acetic anhydride is a flammable liquid and vapor that causes severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[6] All manipulations should be conducted in a fume hood, and appropriate PPE, including a face shield, should be worn. In case of contact, immediately flush the affected area with copious amounts of water. An emergency eyewash and safety shower must be readily accessible.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
2,4-DifluoroanilineReagentSigma-Aldrich367-25-9129.115.00 g1.0
Acetic AnhydrideReagentFisher Scientific108-24-7102.094.35 mL (4.70 g)1.2
Deionized Water--7732-18-518.02As needed-
EthanolReagentVWR64-17-546.07As needed-
Round-bottom flask (100 mL)----1-
Magnetic stirrer and stir bar----1-
Beaker (250 mL)----1-
Büchner funnel and filter flask----1 set-
Whatman filter paper----As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (38.7 mmol, 1.0 eq) of 2,4-difluoroaniline in 20 mL of deionized water.

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, slowly add 4.35 mL (46.5 mmol, 1.2 eq) of acetic anhydride dropwise over a period of 5-10 minutes. The reaction is exothermic, and a white precipitate will begin to form.

  • Reaction Completion: Continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Product Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize the precipitation of the product.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 20 mL of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.

  • Drying: Dry the product on the filter paper by drawing air through it for 15-20 minutes. For complete drying, the product can be placed in a desiccator under vacuum overnight.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-Difluoroaniline in Water B Add Acetic Anhydride (dropwise) C Stir at Room Temperature (30 min) D Cool in Ice Bath C->D Reaction Mixture E Vacuum Filtration F Wash with Cold Water G Dry Product H Characterization (TLC, MP, IR, NMR) G->H Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Product Purification and Characterization

The crude product can be further purified by recrystallization to obtain a high-purity solid.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[7]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 399-36-0, Molecular Weight: 171.14 g/mol ) can be confirmed by the following analytical techniques.[1][8]

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The product should appear as a single spot with a distinct Rf value compared to the starting material.

  • Melting Point: The purified this compound should have a sharp melting point. The literature value for the analogous N-(4-fluorophenyl)acetamide is 152 °C, and a similar range is expected.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide functional group.

    • N-H stretch: A sharp peak around 3300-3250 cm⁻¹.

    • C=O stretch (Amide I band): A strong absorption in the region of 1680-1640 cm⁻¹.[10]

    • N-H bend (Amide II band): A peak around 1550-1510 cm⁻¹.

    • C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the protons in the molecule. The expected chemical shifts (in ppm, δ) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are as follows:

    • -CH₃ (acetyl group): A singlet at approximately 2.1-2.2 ppm.

    • Aromatic protons: A complex multiplet pattern in the range of 7.0-8.5 ppm due to H-H and H-F coupling.

    • N-H (amide proton): A broad singlet that can appear over a wide range (typically 7.5-9.5 ppm), and its chemical shift is concentration and solvent-dependent.[11]

Expected Yield

Based on similar acylation reactions of anilines, a yield of 80-95% of the purified product can be expected.[12]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound using acetic anhydride. The procedure is straightforward, high-yielding, and utilizes readily available reagents. The provided safety information and characterization guidelines will ensure the safe and successful execution of this synthesis for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Alternative Acetylating Agents in the Synthesis of N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of alternative acetylating agents for the synthesis of N-(2,4-difluorophenyl)acetamide from 2,4-difluoroaniline. Moving beyond the conventional use of acetic anhydride and acetyl chloride, this document delves into milder, more selective, and environmentally benign methodologies. Each alternative is presented with a thorough discussion of its mechanistic underpinnings, practical advantages, and limitations. Detailed, step-by-step protocols are provided for each method, ensuring reproducibility and immediate applicability in a laboratory setting. Comparative data is summarized in tabular format for ease of reference, and key reaction pathways are visualized using diagrams to enhance understanding. This guide is intended to serve as a practical resource for chemists seeking to optimize the synthesis of this key pharmaceutical intermediate.

Introduction: The Significance of this compound and the Quest for Superior Acetylating Agents

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. The acetylation of the parent amine, 2,4-difluoroaniline, is a fundamental transformation that serves multiple purposes, including the protection of the amino group to modulate its reactivity in subsequent electrophilic aromatic substitution reactions.[1][2][3] While acetic anhydride and acetyl chloride are the traditional reagents for this purpose, their use is not without drawbacks. Acetic anhydride is a lachrymator and its use is regulated in some regions due to its application in illicit drug manufacturing.[4] Acetyl chloride is highly corrosive, moisture-sensitive, and reacts vigorously, producing corrosive hydrogen chloride (HCl) gas as a byproduct.[5][6]

These limitations have spurred the development of alternative acetylating agents that offer milder reaction conditions, improved chemoselectivity, greater functional group tolerance, and a more favorable environmental profile. This application note explores several promising alternatives, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Greener and Milder Acetylation with Acetic Acid

The use of acetic acid as an acetylating agent represents a significant step towards greener chemistry. It is inexpensive, readily available, and the only byproduct of the reaction is water, leading to 100% atom economy.[7][8] However, the reaction of an amine with a carboxylic acid to form an amide is a reversible and often slow process.[5] To overcome this, various catalytic systems have been developed to enhance the electrophilicity of the carbonyl carbon in acetic acid, thereby facilitating the nucleophilic attack by the aniline.

Mechanism of Acid-Catalyzed Acetylation

In the presence of a Brønsted or Lewis acid catalyst, the carbonyl oxygen of acetic acid is protonated or coordinated, respectively. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to form the desired amide.

Acid_Catalyzed_Acetylation cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Acetic_Acid Acetic Acid (CH₃COOH) Activated_Carbonyl Activated Carbonyl Intermediate Acetic_Acid->Activated_Carbonyl Protonation/ Coordination Catalyst H⁺ or Lewis Acid Aniline 2,4-Difluoroaniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Amide This compound Tetrahedral_Intermediate->Amide Elimination Water H₂O Tetrahedral_Intermediate->Water

Caption: Mechanism of acid-catalyzed acetylation of 2,4-difluoroaniline with acetic acid.

Protocol: Magnesium Sulfate-Catalyzed Acetylation

This protocol utilizes the benign and inexpensive Lewis acid catalyst, magnesium sulfate, in glacial acetic acid.[7][9]

Materials:

  • 2,4-Difluoroaniline

  • Glacial Acetic Acid

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,4-difluoroaniline (1.0 mmol).

  • Add glacial acetic acid (3.0 mL) and magnesium sulfate heptahydrate (0.2 mmol).

  • Heat the reaction mixture at 118°C for 90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 30 mL of ice-cold water with vigorous stirring.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 50% ethanol to obtain pure, shining crystals.

Acetonitrile as a Dual-Role Reagent: Solvent and Acetyl Source

A novel and efficient approach to N-acetylation involves the use of acetonitrile as both the solvent and the source of the acetyl group.[10][11] This method often employs a catalyst to facilitate the reaction and can be accelerated using microwave irradiation.

Mechanistic Insight

The proposed mechanism involves the in-situ generation of a reactive acetylating species from acetonitrile. For instance, with a catalyst like trimethylsilyl iodide (TMSI), acetonitrile is activated to form an N-silylnitrilium ion, which is a potent electrophile. This intermediate readily reacts with the nucleophilic aniline to form the corresponding acetamide.

Acetonitrile_Acetylation cluster_0 Activation of Acetonitrile cluster_1 Amine Addition cluster_2 Product Formation Acetonitrile Acetonitrile (CH₃CN) Activated_Acetonitrile Activated Intermediate (e.g., N-silylnitrilium ion) Acetonitrile->Activated_Acetonitrile Catalyst Catalyst (e.g., TMSI) Aniline 2,4-Difluoroaniline Adduct Intermediate Adduct Aniline->Adduct Nucleophilic Addition Amide This compound Adduct->Amide Rearrangement & Hydrolysis

Caption: Proposed mechanism for the acetylation of 2,4-difluoroaniline using acetonitrile.

Protocol: Microwave-Assisted Acetylation with Acetonitrile

This protocol utilizes microwave irradiation to accelerate the reaction, providing a rapid and efficient synthesis.[11]

Materials:

  • 2,4-Difluoroaniline

  • Acetonitrile

  • Trimethylsilyl iodide (TMSI) or another suitable catalyst

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2,4-difluoroaniline (1.0 mmol) and acetonitrile (5 mL).

  • Add a catalytic amount of trimethylsilyl iodide (e.g., 0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and power (e.g., 120°C, 100 W) for a short duration (e.g., 10-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure product.

Ketene: A Highly Reactive and Efficient Acetylating Agent

Ketene (H₂C=C=O) and its derivatives are powerful acetylating agents that react rapidly with nucleophiles like amines.[12][13][14] Due to its high reactivity and gaseous nature, ketene is typically generated in situ and used immediately.[15][16]

Reaction Principle

The reaction between ketene and an amine is a direct addition across the carbon-carbon double bond. The lone pair of the amine nitrogen attacks the electrophilic central carbon of the ketene, leading to a zwitterionic intermediate that rapidly tautomerizes to the stable amide product. This reaction is generally very fast and clean.[13]

Ketene_Acetylation_Workflow Start Start In_Situ_Generation In Situ Generation of Ketene (e.g., pyrolysis of acetone) Start->In_Situ_Generation Reaction Reaction with 2,4-Difluoroaniline in an inert solvent In_Situ_Generation->Reaction Workup Solvent Removal and Product Isolation Reaction->Workup Product This compound Workup->Product

Caption: Experimental workflow for acetylation with in situ generated ketene.

Protocol: In Situ Generation and Reaction of Ketene

This protocol describes the acetylation using ketene generated from the pyrolysis of acetone. Caution: Ketene is a toxic gas and should be handled in a well-ventilated fume hood.

Materials:

  • Acetone

  • 2,4-Difluoroaniline

  • Inert solvent (e.g., diethyl ether, toluene)

  • Apparatus for ketene generation (pyrolysis tube)

Procedure:

  • Set up the ketene generation apparatus, which typically involves passing acetone vapor through a heated tube.

  • Dissolve 2,4-difluoroaniline (1.0 mmol) in an inert solvent in a receiving flask cooled in an ice bath.

  • Bubble the freshly generated ketene gas directly into the solution of the aniline.

  • The reaction is usually instantaneous. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, stop the flow of ketene.

  • Remove the solvent from the reaction mixture under reduced pressure to obtain the crude product.

  • The product is often of high purity and may not require further purification. If necessary, recrystallize from a suitable solvent.

Transamidation: An Emerging Alternative for Amide Synthesis

Transamidation is a process where the amino group of an amide is exchanged with another amine.[17] This method can be an effective way to acetylate anilines using a readily available amide like N,N-dimethylacetamide (DMA) as the acetyl source.[18] The reaction is typically catalyzed by an acid or a transition metal.

General Concept

In an acid-catalyzed transamidation, the carbonyl oxygen of the donor amide (e.g., DMA) is protonated, increasing its electrophilicity. The target amine (2,4-difluoroaniline) then acts as a nucleophile, attacking the activated carbonyl carbon. The resulting tetrahedral intermediate subsequently collapses, eliminating dimethylamine to yield the desired N-acetylated product.

Protocol: Acid-Catalyzed Transamidation with N,N-Dimethylacetamide

This protocol uses a solid acid catalyst, such as silica-supported sulfuric acid (H₂SO₄-SiO₂), for a solvent-free reaction.[18]

Materials:

  • 2,4-Difluoroaniline

  • N,N-Dimethylacetamide (DMA)

  • Silica-supported sulfuric acid (H₂SO₄-SiO₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction vial, combine 2,4-difluoroaniline (1.0 mmol), N,N-dimethylacetamide (2.0 mmol), and a catalytic amount of H₂SO₄-SiO₂ (e.g., 10 mol%).

  • Heat the mixture at a specified temperature (e.g., 100-120°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Alternative Acetylating Agents

Acetylating AgentCatalyst/ConditionsAdvantagesDisadvantages
Acetic Acid Lewis acids (e.g., MgSO₄), Brønsted acidsGreen, 100% atom economy, inexpensive, readily available.[7][9]Slow reaction rate without a catalyst, reversible reaction.[5]
Acetonitrile TMSI, microwave irradiationDual role as solvent and reagent, mild conditions.[10][11]May require a catalyst and specialized equipment (microwave).
Ketene In situ generation (pyrolysis)Highly reactive, fast reaction, high purity of product.[12][13][14]Toxic and unstable gas, requires specialized apparatus.[15][16]
Transamidation Acid or metal catalystsUtilizes stable and common amides as acetyl source.[17]Often requires a catalyst and elevated temperatures.[18]

Conclusion

The acetylation of 2,4-difluoroaniline can be successfully achieved through a variety of alternative methods that offer distinct advantages over traditional reagents like acetic anhydride and acetyl chloride. The choice of the most suitable acetylating agent will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and green chemistry considerations. Acetic acid with a catalyst is an excellent choice for environmentally friendly and cost-effective large-scale production. Acetonitrile provides a convenient and mild option, especially when accelerated by microwave irradiation. Ketene offers a rapid and high-yielding route, provided the necessary safety precautions and equipment are in place. Finally, transamidation represents a versatile and evolving strategy for amide bond formation. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to optimize the synthesis of this compound and other valuable N-arylacetamides.

References

Protocol & Application Note: High-Purity N-(2,4-Difluorophenyl)acetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Research Sectors

Abstract

N-(2,4-Difluorophenyl)acetamide is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side products, reduced yields, and potential toxicological concerns in downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] This application note provides a comprehensive, field-tested guide for the purification of this compound, moving from systematic solvent selection to a detailed, step-by-step protocol. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction to Recrystallization Science

Recrystallization is a purification process based on the differential solubility of a target compound and its impurities in a chosen solvent system.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization procedure involves:

  • Dissolving the impure solid in a minimum volume of a hot, appropriate solvent to create a saturated solution.

  • Filtering the hot solution if insoluble impurities are present.

  • Allowing the solution to cool slowly, reducing the solubility of the target compound and causing it to crystallize.

  • Ensuring that impurities remain dissolved in the cooled solvent (the "mother liquor").

  • Isolating the purified crystals by filtration.

The success of this technique is critically dependent on the selection of the right solvent, a process detailed in Section 3.

Physicochemical Profile: this compound

Understanding the properties of the target compound is essential for designing a robust purification protocol.

PropertyValueSource
Chemical Formula C₈H₇F₂NO[3][4]
Molecular Weight 171.14 g/mol [3][4]
CAS Number 399-36-0[3][4]
Appearance White to off-white crystalline solid(Typical)
Structural Features Contains a polar amide group and a moderately non-polar difluorinated aromatic ring.[5]

The presence of the amide group suggests that polar solvents, particularly those capable of hydrogen bonding like alcohols, will be effective solubilizers.[5][6]

Potential Impurities: Crude this compound may contain unreacted starting materials (e.g., 2,4-difluoroaniline, acetic anhydride), by-products from side reactions, or degradation products.[7][8] A well-chosen solvent system will separate the target compound from these contaminants.

Part A: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor in recrystallization. A trial-and-error approach on a small scale is necessary to identify the optimal solvent or solvent pair.

Criteria for an Ideal Solvent
  • The target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1]

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • The solvent should have a relatively low boiling point for easy removal during the drying phase.[2]

  • The solvent must be chemically inert and not react with the target compound.

Experimental Screening Protocol
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is sparingly soluble, gently heat the test tube in a water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.

  • Record observations in a table, noting solubility at different temperatures and the quality of crystals formed.

Interpreting Screening Results
SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleSparingly SolublePoor/SlowPoor single solvent, but potential as an anti-solvent.
EthanolSparingly SolubleVery SolubleGood, well-formed crystalsExcellent Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable as a single solvent.
TolueneSparingly SolubleSolubleFairPossible candidate.
HexaneInsolubleInsolubleN/AUnsuitable as a primary solvent, potential for washing.

Part B: Detailed Recrystallization Workflow

This protocol is based on an ethanol/water solvent system, which is highly effective for compounds of intermediate polarity like this compound.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Start with Crude This compound Dissolve 1. Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilt 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Induce 3. Add Hot Water to Cloud Point Dissolve->Induce:n HotFilt->Induce Cool 4. Slow Cooling (Room Temp -> Ice Bath) Induce->Cool Collect 5. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Cold Ethanol/Water Collect->Wash Dry 7. Dry Crystals Wash->Dry End End: Purified Product Dry->End

Caption: Recrystallization workflow for this compound.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add a boiling chip and the primary solvent (ethanol). Start with a volume known to be insufficient for full dissolution at room temperature (e.g., 20 mL).

    • Heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves at the boiling point. Causality : Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.[1]

  • Hot Gravity Filtration (Optional):

    • If colored or insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new receiving Erlenmeyer flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

  • Inducing Crystallization:

    • Heat the clear, saturated ethanol solution back to a gentle boil.

    • Slowly add hot water (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears. This is the point of saturation.

    • Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a perfectly saturated solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities.[1]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.

    • Collect the crystals by vacuum filtration.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small volume of ice-cold ethanol/water mixture. Causality : The wash solvent must be cold to prevent the purified crystals from re-dissolving, which would lower the yield. The wash removes residual mother liquor containing dissolved impurities.

  • Drying:

    • Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process.

    • Transfer the solid to a watch glass and allow it to air-dry completely. For faster results, use a vacuum oven at a moderate temperature (e.g., 40-50 °C), ensuring it is well below the compound's melting point. The final product should be a dry, free-flowing crystalline powder.[1]

Troubleshooting Common Issues

IssuePotential CauseSolution
Oiling Out Solution is too supersaturated; cooling is too rapid; melting point of solid is below the solvent's boiling point.Re-heat the solution to dissolve the oil. Add a small amount of additional primary solvent (ethanol) and allow it to cool more slowly.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Try to induce crystallization by scratching the inner wall of the flask with a glass rod. If unsuccessful, boil off some of the solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize the initial volume of solvent. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated.

References

A Validated Reversed-Phase HPLC Method for Purity Determination of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in N-(2,4-Difluorophenyl)acetamide. This compound (CAS No: 399-36-0) is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been structured to meet the rigorous standards of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for use in quality control and drug development environments.[3][4]

Introduction and Method Rationale

This compound is an aromatic amide whose purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar nature of the difluorophenyl ring and the overall moderate polarity of the acetamide moiety make this compound an ideal candidate for reversed-phase chromatography.[7][8] This mode separates compounds based on their hydrophobicity, allowing for effective resolution from both more polar starting materials (e.g., 2,4-difluoroaniline) and less polar synthesis by-products.

  • C18 Column: An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which is necessary to achieve adequate separation of structurally similar impurities from the main analyte peak.

  • Gradient Elution: A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed. This approach ensures that highly polar impurities are eluted early, while the main analyte and more non-polar impurities are effectively resolved and eluted within a reasonable run time without significant peak tailing.

  • Buffered Mobile Phase: A phosphate buffer is used to maintain a consistent pH throughout the analysis. This is critical because fluctuations in pH can alter the ionization state of acidic or basic impurities, leading to shifts in retention time and poor reproducibility.

  • UV Detection: The presence of the aromatic phenyl ring in the molecule results in strong ultraviolet (UV) absorbance, making UV detection a sensitive and straightforward choice for quantification. A preliminary UV scan would determine the optimal wavelength for maximum absorbance, typically near 254 nm for such structures.

Experimental Protocol

This section provides a detailed methodology for the analysis.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals & Reagents:

    • This compound Reference Standard (Purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
25.03070
30.03070
30.17030
35.07030

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The general workflow for performing the purity analysis is depicted below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions sys_prep Equilibrate HPLC System with Initial Mobile Phase Conditions prep_solutions->sys_prep sst Perform System Suitability Test (SST) Inject Working Standard (n=5) sys_prep->sst sst_check Check SST Criteria (%RSD, Tailing Factor, Plates) sst->sst_check sst_check->sys_prep Fail inject_samples Inject Blank (Diluent), Standard, and Sample Solutions sst_check->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_chrom Integrate Chromatograms acquire_data->process_chrom calc Calculate % Purity (Area Normalization) process_chrom->calc report Generate Final Report calc->report Validation Method Validation Core Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

References

Application Note & Protocols: A Guide to the Synthesis and Anticancer Screening of N-(2,4-Difluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(2,4-difluorophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive framework for the rational synthesis of novel this compound derivatives and outlines a robust protocol for their preliminary evaluation as potential anticancer agents using in vitro cell-based assays. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fluorinated Acetamides in Oncology

Cancer remains a formidable challenge in global health, necessitating the continuous discovery of novel and effective therapeutic agents. Phenylacetamide derivatives, in particular, have been identified as promising candidates due to their ability to induce apoptosis and inhibit proliferation across various cancer cell lines.[1][2] The strategic introduction of fluorine atoms onto the phenyl ring, as in the N-(2,4-difluorophenyl) moiety, is a well-established strategy in drug design. This modification can modulate the molecule's electronic properties and lipophilicity, often leading to improved efficacy and a more favorable drug metabolism and pharmacokinetics (DMPK) profile.

This document provides detailed methodologies for:

  • The synthesis of a library of this compound derivatives via a general and efficient acylation reaction.

  • The primary in vitro screening of these synthesized compounds against a panel of human cancer cell lines to determine their cytotoxic potential.

  • The analysis and interpretation of screening data to identify lead compounds and gather preliminary structure-activity relationship (SAR) insights.

Synthesis of this compound Derivatives

The core of this synthesis is the formation of an amide bond between 2,4-difluoroaniline and a variety of carboxylic acids (or their more reactive acyl chloride counterparts). This approach allows for the systematic introduction of diverse chemical functionalities (R-groups) to explore the chemical space and identify structures with potent anticancer activity.

General Synthesis Workflow

The overall synthetic strategy is a straightforward and high-yielding acylation reaction. The workflow is designed for efficiency, allowing for the parallel synthesis of multiple derivatives.

Synthesis_Workflow cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization A 2,4-Difluoroaniline E Combine Reactants in Solvent with Base A->E B R-COCl (Substituted Acetyl Chloride) B->E C Anhydrous Solvent (e.g., Dichloromethane) C->E D Tertiary Amine Base (e.g., Triethylamine) D->E F Stir at 0°C to RT (Monitor by TLC) E->F Reaction Progression G Aqueous Work-up (Wash with aq. HCl, aq. NaHCO3, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) & Evaporate G->H I Purification (Recrystallization or Column Chromatography) H->I J Final Product: N-(2,4-Difluorophenyl)-2-(R)-acetamide I->J K Structure & Purity Confirmation (NMR, MS, HPLC) J->K

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of an N-(2,4-Difluorophenyl)-2-(R-substituted)acetamide derivative.

Expert Insight: The use of an acyl chloride is preferred over the corresponding carboxylic acid with a coupling agent for this primary synthesis due to the high reactivity and generally cleaner reaction profile, which simplifies purification. The reaction is performed at 0°C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Materials and Reagents:

  • 2,4-Difluoroaniline

  • Substituted Acetyl Chloride (R-COCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Purification apparatus (recrystallization or flash chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The volume should be sufficient to ensure complete dissolution (approx. 10-15 mL per gram of aniline).

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Dissolve the substituted acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC. The disappearance of the 2,4-difluoroaniline spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Saturated aq. NaHCO₃ (2 x 20 mL) to remove any remaining acid.

    • Brine (1 x 20 mL) to remove residual water.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is then purified.

    • Recrystallization: For highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an efficient method.

    • Column Chromatography: If the crude product contains significant impurities, purification by silica gel column chromatography may be necessary.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] Purity should be >95% as determined by HPLC for use in biological assays.

Protocols for Anticancer Screening

The primary goal of the initial screening is to determine the concentration at which the synthesized compounds inhibit cancer cell growth by 50% (IC₅₀). A robust and high-throughput cell viability assay is essential for this purpose.[4][5]

Anticancer Screening Workflow

The screening process follows a systematic progression from cell culture preparation to data analysis and hit identification.

Screening_Workflow A 1. Cell Culture (Seed cancer cells in 96-well plates) B 2. Compound Preparation (Prepare serial dilutions from DMSO stocks) A->B C 3. Cell Treatment (Add compounds to wells, include controls) B->C D 4. Incubation (Incubate for 72 hours) C->D E 5. Viability Assay (e.g., Add CellTiter-Glo® Reagent) D->E F 6. Data Acquisition (Read luminescence on plate reader) E->F G 7. Data Analysis (Normalize data, plot dose-response curves) F->G H 8. Hit Identification (Determine IC50 values) G->H

Caption: Workflow for in vitro anticancer screening of synthesized compounds.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[6]

Expert Insight: It is crucial to include a panel of cell lines representing different cancer types (e.g., breast, prostate, lung) to identify compounds with broad-spectrum activity or selective toxicity.[1][7] Including a non-cancerous cell line (e.g., human foreskin fibroblasts) is critical for assessing the compound's selectivity towards cancer cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, PC3 prostate, A549 lung).

  • Non-cancerous human cell line (e.g., HFF-1).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well clear-bottom, opaque-walled microplates.

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • Positive control drug (e.g., Doxorubicin).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Multichannel pipette, luminescence-capable microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Plating: Prepare serial dilutions of the synthesized compounds and the positive control in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM.

  • Cell Treatment: Carefully add 100 µL of the diluted compound solutions to the corresponding wells. Ensure that the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells with medium only.

    • Positive Control: Cells treated with serial dilutions of Doxorubicin.

  • Incubation: Return the plates to the incubator and incubate for 72 hours.[7]

  • Assay Execution:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis and Presentation
  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curves: Plot the % Viability against the log of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

Compound IDR-GroupPC3 (Prostate)MCF-7 (Breast)A549 (Lung)HFF-1 (Fibroblast)Selectivity Index (SI) for PC3*
Ref-Drug Doxorubicin0.850.551.101.501.76
DF-01 -H>100>100>100>100-
DF-02 -NO₂5.28.115.445.88.81
DF-03 -OCH₃45.660.288.1>100>2.19
DF-04 -Cl8.912.522.750.15.63

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: From this hypothetical data, compounds with electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) (DF-02 and DF-04) show significantly higher potency than the compound with an electron-donating group (-OCH₃) (DF-03).[1][2] Furthermore, DF-02 exhibits a promising selectivity index, suggesting it is over 8 times more toxic to PC3 cancer cells than to normal fibroblasts, making it a priority candidate for further investigation.

Conclusion and Future Directions

This guide provides a robust and reproducible framework for the synthesis of this compound derivatives and their subsequent evaluation as potential anticancer agents. The detailed protocols for chemical synthesis and in vitro screening are designed to enable researchers to efficiently generate and test novel compound libraries.

Compounds that exhibit potent (low micromolar or nanomolar IC₅₀ values) and selective activity in this primary screening are considered "hits." These promising candidates should be subjected to further validation, including:

  • Confirmation of structure and purity of resynthesized batches.

  • Secondary screening in additional cancer cell lines and 3D culture models (spheroids).[7]

  • Mechanism of action studies to identify the biological target or pathway being modulated.[8]

By systematically applying these protocols, researchers can effectively identify and advance novel this compound derivatives in the preclinical drug discovery pipeline.

References

Scale-up synthesis of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-up Synthesis of N-(2,4-Difluorophenyl)acetamide: A Comprehensive Guide for Process Development

Abstract: This document provides a detailed application note and a robust, scalable protocol for the synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis proceeds via the N-acylation of 2,4-difluoroaniline with acetic anhydride. This guide is designed for researchers, chemists, and process engineers, offering in-depth insights into reaction mechanisms, process optimization, scale-up considerations, safety protocols, and analytical quality control. By explaining the causality behind experimental choices, this document serves as a self-validating system for achieving high-yield, high-purity synthesis on a pilot scale.

Introduction and Significance

This compound (CAS No: 399-36-0) is a crucial aromatic amide building block.[1][2][3][4] Its structural motif is present in a range of biologically active molecules, making its efficient and scalable production a matter of significant industrial importance. The primary challenge in transitioning from laboratory to pilot or production scale lies in managing reaction exothermicity, ensuring consistent product quality, and maintaining a high level of process safety. This guide addresses these challenges by presenting a well-characterized, optimized protocol grounded in established chemical principles.

Reaction Principle and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating a stable acetate leaving group to form the final amide product and acetic acid as a byproduct.

Reaction_Mechanism R1 2,4-Difluoroaniline P1 This compound R1->P1 + R2 R2 Acetic Anhydride P2 Acetic Acid R2->P2 Byproduct

Caption: General reaction scheme for the N-acylation of 2,4-difluoroaniline.

Materials and Safety Overview

Safe handling of all chemicals is paramount. Operations should be conducted in a well-ventilated area or a fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).[5][6]

Table 1: Physicochemical Properties and Safety Information of Key Compounds

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Key HazardsRecommended PPE
2,4-Difluoroaniline 367-25-9C₆H₅F₂N129.11Toxic, IrritantGloves, Goggles, Lab Coat
Acetic Anhydride 108-24-7C₄H₆O₃102.09Corrosive, Flammable, LachrymatorGloves, Face Shield, Lab Coat
Dichloromethane (DCM) 75-09-2CH₂Cl₂84.93Suspected Carcinogen, Irritant[7]Nitrile Gloves, Goggles, Lab Coat
This compound 399-36-0C₈H₇F₂NO171.15[3]Skin & Eye IrritantGloves, Goggles

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5][6]

Scale-up Considerations and Process Optimization

Transitioning this synthesis from the bench to a pilot plant requires careful consideration of several critical process parameters.

  • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of the acetylating agent (e.g., 1.05-1.10 equivalents of acetic anhydride) can drive the reaction to completion. This helps consume the starting aniline, which can be more difficult to remove during purification than excess acetic anhydride and its byproduct, acetic acid.

  • Solvent Selection: Dichloromethane (DCM) is an excellent choice for this reaction. As a polar aprotic solvent, it effectively dissolves the reactants without interfering with the nucleophilicity of the aniline.[8] Its low boiling point (39.6 °C) also facilitates easy removal during work-up.

  • Temperature Control (Exotherm Management): The acylation of anilines is a significantly exothermic reaction. On a large scale, the heat generated can lead to a runaway reaction and the formation of impurities.

    • Causality: The surface-area-to-volume ratio decreases as the scale increases, reducing the efficiency of passive heat dissipation.

    • Solution: The protocol must incorporate active cooling. This is achieved by using a jacketed reactor connected to a chiller and ensuring a slow, controlled addition of the acetic anhydride. The initial reaction temperature is kept low (0-5 °C) during the addition phase.

  • Work-up and Isolation: The product is conveniently isolated by precipitation in water. Acetic anhydride rapidly hydrolyzes in water, and the desired acetamide product is largely insoluble. On a large scale, this requires a separate, sufficiently large quench vessel with vigorous stirring to ensure rapid mixing and prevent clumping of the precipitating solid.

Detailed Pilot-Scale Synthesis Protocol (1.5 kg Scale)

This protocol describes the synthesis of this compound in a 50 L jacketed glass reactor.

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Chiller/heater unit connected to the reactor jacket.

  • Addition funnel or dosing pump for controlled liquid addition.

  • 100 L quench vessel with stirrer.

  • Nutsche filter or centrifuge for solid filtration.

  • Vacuum oven for drying.

Process_Workflow A 1. Reactor Setup & Inerting (50 L Jacketed Reactor, N2 Atmosphere) B 2. Charge Reactants - Dichloromethane (15 L) - 2,4-Difluoroaniline (1.29 kg) A->B C 3. Cool to 0-5 °C (Using Chiller Unit) B->C D 4. Controlled Addition - Acetic Anhydride (1.12 kg) added over 1-2 hours - Maintain Temp < 10 °C C->D E 5. Reaction & Monitoring - Warm to 20-25 °C - Stir for 2-4 hours - IPC Check (TLC/HPLC) D->E F 6. Quench & Precipitation - Transfer mixture to Water (30 L) in Quench Vessel E->F G 7. Product Isolation - Filter the solid slurry - Wash with Water (2 x 5 L) F->G H 8. Drying - Dry in Vacuum Oven at 50-60 °C G->H I 9. Final QC & Packaging - Check Purity, MP, Appearance H->I

Caption: Step-by-step workflow for the scale-up synthesis of this compound.

Protocol Steps:

  • Reactor Preparation:

    • Ensure the 50 L reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with dry nitrogen. Maintain a gentle nitrogen blanket throughout the process.

  • Reagent Charging:

    • Charge Dichloromethane (15 L) into the reactor.

    • Charge 2,4-difluoroaniline (1.29 kg, 10.0 mol) into the reactor.

    • Start agitation (100-150 RPM) to ensure a homogenous solution.

  • Cooling:

    • Set the chiller to cool the reactor jacket. Bring the internal temperature of the reactor contents to 0-5 °C.

  • Controlled Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.03 L, 1.12 kg, 11.0 mol, 1.1 eq.) to the reactor via a dosing pump over a period of 1-2 hours.

    • Critical Control Point: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature below 10 °C. An uncontrolled exotherm can lead to impurity formation.

  • Reaction and Monitoring:

    • Once the addition is complete, slowly warm the reaction mixture to ambient temperature (20-25 °C) and stir for an additional 2-4 hours.

    • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is considered complete when the starting 2,4-difluoroaniline is consumed (<1% remaining).

  • Work-up and Precipitation:

    • In a separate 100 L vessel, charge deionized water (30 L) and begin stirring.

    • Slowly transfer the reaction mixture from the reactor into the water. A thick white precipitate will form.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of any unreacted acetic anhydride.

  • Isolation and Washing:

    • Filter the slurry using a Nutsche filter.

    • Wash the collected solid cake with deionized water (2 x 5 L) to remove acetic acid and other water-soluble impurities.

  • Drying:

    • Dry the wet cake in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • The expected yield is approximately 1.5 - 1.6 kg (88-94%).

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications before release.

Table 2: Final Product Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 78 - 82 °CMelting Point Apparatus
Identity by FTIR Conforms to reference spectrumFTIR Spectroscopy
Purity by HPLC ≥ 99.0%HPLC-UV
Residual Solvents DCM ≤ 600 ppmGC-HS

Brief Analytical Method Outlines:

  • HPLC Purity:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Acetonitrile and Water.

    • Detector: UV at 254 nm.

    • Rationale: This method effectively separates the non-polar product from the more polar starting material and any potential impurities.[9]

  • NMR Analysis:

    • ¹H NMR (DMSO-d₆): Expected signals for the acetyl methyl group (singlet, ~2.1 ppm), aromatic protons, and the amide N-H proton (broad singlet, ~10.2 ppm).

    • Rationale: Provides unambiguous structural confirmation of the final product.[10]

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Presence of moisture in reactants.1. Extend reaction time or slightly increase temperature (to 30°C). Confirm completion with IPC. 2. Ensure slurry is fully cooled before filtration; check filter for leaks. 3. Use anhydrous solvents and fresh reagents.[8]
Product is Oily or Gummy 1. Incomplete hydrolysis of acetic anhydride. 2. Insufficient washing.1. Increase stirring time in the quench vessel. 2. Perform an additional wash with water or a dilute sodium bicarbonate solution to neutralize residual acid.
High Impurity Profile (by HPLC) 1. Reaction temperature was too high. 2. Low-quality starting materials.1. Improve cooling efficiency and slow down the addition rate of acetic anhydride. 2. Qualify all raw materials before use. Consider recrystallization of the final product from an ethanol/water mixture.[11]

References

N-(2,4-Difluorophenyl)acetamide as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-(2,4-Difluorophenyl)acetamide: A Versatile Building Block for Strategic Heterocyclic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 399-36-0) has emerged as a particularly valuable and versatile precursor for the synthesis of fluorine-substituted heterocyclic compounds, which are prominent motifs in a vast array of therapeutic agents.[1][2]

This acetamide derivative provides a stable, readily available starting point for constructing complex molecular architectures. The 2,4-difluorophenyl moiety serves as a key pharmacophore, while the acetamide group offers a reactive handle for a variety of cyclization and functionalization reactions. This guide provides in-depth protocols and mechanistic insights into the application of this compound as a building block for synthesizing high-value heterocyclic systems, such as quinolines and benzimidazoles, which are central to numerous drug discovery programs.[3][4][5]

Synthesis and Physicochemical Properties of the Core Building Block

The foundational step in any synthetic campaign is the reliable preparation of the starting material. This compound can be synthesized efficiently via the acylation of 2,4-difluoroaniline.

Protocol: Synthesis of this compound

This protocol describes the straightforward N-acetylation of 2,4-difluoroaniline using acetic anhydride. The causality behind this choice lies in its high reactivity and the simplicity of the work-up, as the acetic acid byproduct is easily removed.

Experimental Procedure:

  • To a 250 mL round-bottom flask, add 2,4-difluoroaniline (10.0 g, 77.4 mmol).

  • Slowly add acetic anhydride (11.0 mL, 116.1 mmol) to the aniline with stirring. An exothermic reaction will occur. The addition should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, allow the mixture to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[6]

  • Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. This step hydrolyzes excess acetic anhydride and precipitates the product.

  • The white solid product is collected by vacuum filtration.

  • Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove acetic acid and any unreacted aniline.

  • Dry the product under vacuum to yield this compound as a white crystalline solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.

Physicochemical Data
PropertyValueReference
CAS Number 399-36-0[7][8]
Molecular Formula C₈H₇F₂NO[7][8]
Molecular Weight 171.14 g/mol [7][8]
Appearance White to off-white crystalline solid
Melting Point 118-121 °C

Application in Quinoline Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method that can be ingeniously adapted for intramolecular cyclization to form heterocyclic rings.[9][10] When applied to N-arylacetamides like this compound, it provides an elegant and direct route to substituted 2-chloroquinolines, which are themselves versatile intermediates for further functionalization.

Mechanistic Rationale

The reaction is initiated by the formation of the Vilsmeier reagent , a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11] This potent electrophile activates the acetamide carbonyl oxygen of the substrate. Subsequent intramolecular electrophilic aromatic substitution onto the electron-rich difluorophenyl ring, followed by dehydration and tautomerization, leads to the formation of the quinoline ring system. The use of POCl₃ is critical as it serves both as the activating agent for DMF and as the chlorine source for the final product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent [ClCH=N(Me)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate This compound Intermediate1 Activated Acylium Ion Intermediate Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-6,8-difluoro-4-methylquinoline Intermediate2->Product Dehydration & Tautomerization

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

Protocol: Synthesis of 2-Chloro-6,8-difluoro-4-methylquinoline

This protocol details the cyclization of this compound to form a substituted quinoline.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring. The addition must be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in a minimal amount of dry dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. This step hydrolyzes the reaction intermediates and quenches excess POCl₃.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-chloro-6,8-difluoro-4-methylquinoline.

Application in Benzimidazole Synthesis

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors and anthelmintics.[3] While not a direct precursor, this compound can be strategically elaborated into an ortho-phenylenediamine derivative, the key intermediate for benzimidazole ring formation. This multi-step approach demonstrates the utility of the title compound in more complex synthetic routes.

Synthetic Strategy Overview

The conversion requires a three-step sequence:

  • Nitration: Regioselective nitration of the activated phenyl ring.

  • Reduction: Reduction of the newly introduced nitro group to an amine, forming the required 1,2-diamine functionality.

  • Cyclization: Condensation of the resulting diamine with a one-carbon synthon (e.g., formic acid or an aldehyde) to close the imidazole ring.[12]

Benzimidazole_Workflow Start This compound Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 N-(2,4-Difluoro-5-nitrophenyl)acetamide Step1->Intermediate1 Step2 Reduction (Fe/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 N-(5-Amino-2,4-difluorophenyl)acetamide Step2->Intermediate2 Step3 Cyclization & Hydrolysis (e.g., Formic Acid) Intermediate2->Step3 Product 5,7-Difluoro-2-methylbenzimidazole Step3->Product

Caption: Multi-step workflow for benzimidazole synthesis.

Protocol: Key Step - Reductive Cyclization

This protocol outlines the final two steps: the reduction of a nitro-intermediate and the subsequent cyclization to form the benzimidazole ring. It assumes the successful synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide via standard nitration procedures.

Materials:

  • N-(2,4-difluoro-5-nitrophenyl)acetamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

  • Formic acid

Procedure:

  • Reduction: To a solution of N-(2,4-difluoro-5-nitrophenyl)acetamide (1 equivalent) in a 4:1 mixture of ethanol and water, add ammonium chloride (0.2 equivalents) and iron powder (5 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The iron powder serves as a robust and cost-effective reducing agent for the nitro group, a classic Béchamp reduction. Monitor the disappearance of the starting material by TLC.

  • Work-up (Reduction): After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude N-(5-amino-2,4-difluorophenyl)acetamide, which can be used directly in the next step.

  • Cyclization: Add formic acid (10 equivalents) to the crude diamine intermediate.

  • Heat the mixture at 100 °C for 2-4 hours. The formic acid acts as both the C1 source for the imidazole ring and the acidic catalyst for the condensation and cyclization. This step also typically hydrolyzes the acetamide group.

  • Work-up (Cyclization): Cool the reaction mixture and pour it into ice water. Neutralize with a solution of sodium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography to obtain the final benzimidazole product.

Conclusion

This compound is a highly effective and strategically important building block for accessing a range of valuable heterocyclic structures. Its straightforward synthesis and the reactivity of both the acetamide group and the difluorophenyl ring allow for diverse synthetic manipulations. The protocols detailed herein for the synthesis of substituted quinolines and benzimidazoles provide reliable, field-proven methodologies for researchers in drug discovery and development. By understanding the underlying mechanisms and experimental nuances, scientists can leverage this precursor to accelerate the synthesis of novel, fluorine-containing molecules with significant therapeutic potential.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-(2,4-Difluorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

N-(2,4-Difluorophenyl)acetamide and its derivatives represent a scaffold with considerable potential in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, a robust and reliable analytical framework is paramount to support drug discovery and development, from initial synthesis to final product release.

This guide moves beyond a simple recitation of methods. It explains the rationale behind procedural choices, ensuring that the analytical strategy is not only technically sound but also fit for its intended purpose.[1][2] We will cover the core techniques for structural confirmation and purity assessment, establish a protocol for method validation, and explore forced degradation studies to build a comprehensive stability profile.

cluster_0 Phase 1: Structural Confirmation & Purity cluster_1 Phase 2: Method Validation & Stability Synthesis Synthesis of Analog HPLC_UV HPLC-UV for Purity Synthesis->HPLC_UV Initial Purity Check LC_MS LC-MS for Identity Synthesis->LC_MS Mass Confirmation NMR NMR for Structure Synthesis->NMR Definitive Structure FTIR FTIR for Functional Groups Synthesis->FTIR Functional Group ID Validation ICH Q2(R2) Method Validation LC_MS->Validation Develop & Validate Method Forced_Deg Forced Degradation Studies Validation->Forced_Deg Assess Specificity Stability Stability-Indicating Method Established Forced_Deg->Stability Confirm Power

Figure 1: High-level workflow for the characterization and method development for this compound analogs.

Chromatographic Analysis: The Foundation of Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound analogs and quantifying them in various matrices. The aromatic nature of these compounds makes UV detection a straightforward and robust choice.

2.1. Rationale for Method Selection

  • Stationary Phase: A C18 reversed-phase column is selected as the primary choice due to the moderately nonpolar nature of the target analytes. This provides a versatile starting point for method development.[3]

  • Mobile Phase: A combination of a weak acid (formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Detection: The phenyl ring constitutes a strong chromophore, making UV detection, typically in the range of 254-270 nm, highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

2.2. Protocol 1: HPLC-UV Purity Assessment

This protocol establishes a gradient HPLC method suitable for separating the main compound from potential process impurities or degradants.

  • System Preparation:

    • Equip an HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Purge the system thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound analog in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the injection volume to 5 µL.

    • Set the PDA detector to collect data from 200-400 nm, with the primary monitoring wavelength at 260 nm.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

Table 1: HPLC Gradient Conditions

Time (minutes) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
15.0 10 90 Linear
18.0 10 90 Hold
18.1 90 10 Linear

| 22.0 | 90 | 10 | Hold |

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[4] This ensures the system is performing adequately before proceeding.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity of the main component using the area percent method.

    • Use the PDA data to check for peak co-elution, which is a key part of assessing specificity.

Mass Spectrometry: Unambiguous Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the target analog and its fragments, serving as an orthogonal identification technique to retention time.

3.1. Rationale for Method Selection

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for acetamide-containing compounds, as the amide nitrogen can be protonated to form [M+H]⁺ ions.

  • Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative work and structural confirmation via tandem MS (MS/MS). High-resolution mass spectrometry (HRMS) can be used for exact mass determination, further increasing confidence in identification.[5]

3.2. Protocol 2: LC-MS Confirmation

This protocol uses the previously established HPLC method coupled to a mass spectrometer.

  • System Setup:

    • Couple the HPLC system from Protocol 1 to a mass spectrometer equipped with an ESI source.

  • MS Parameters:

    • Perform an initial infusion of the sample (~10 µg/mL) to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and identify the parent ion. For this compound (MW: 171.14), the expected parent ion is m/z 172.1 [M+H]⁺.[6][7]

    • Develop a tandem MS (MS/MS) method by fragmenting the parent ion to generate characteristic product ions.

Table 2: Hypothetical MRM Transitions for this compound

Transition Precursor Ion (m/z) Product Ion (m/z) Ion Type
1 172.1 130.1 Quantifier
2 172.1 110.1 Qualifier

Note: These transitions are illustrative. Actual fragmentation patterns must be determined empirically.

  • Analysis:

    • Inject the sample using the LC conditions from Table 1.

    • Acquire data in both full scan mode (to see all ions) and Multiple Reaction Monitoring (MRM) mode (for high selectivity).

    • Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected [M+H]⁺ ion and that the MRM transitions are observed.

Sample Sample from HPLC ESI Electrospray Ionization (Generates [M+H]⁺ ions) Sample->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 172.1) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragments Precursor) Q1->Q2 [M+H]⁺ Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z 130.1, 110.1) Q2->Q3 Fragment Ions Detector Detector (Quantifies Product Ions) Q3->Detector

Figure 2: Workflow of a tandem mass spectrometry (MS/MS) experiment for analyte identification.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography and mass spectrometry confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information.

4.1. NMR Spectroscopy: The Gold Standard for Structure

NMR is unparalleled for providing atom-level connectivity information. For fluorinated analogs, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[8][9]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include the amide N-H proton, the acetyl CH₃ group, and the aromatic protons on the difluorophenyl ring, which will show characteristic splitting due to H-F coupling.[10][11]

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbon and the fluorine-bonded aromatic carbons are key diagnostic signals.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for these analogs. It provides distinct signals for each fluorine atom, and their chemical shifts are highly sensitive to the electronic environment.[8][12] This can be used to confirm the substitution pattern and purity with high confidence.

4.2. FTIR Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid technique used to confirm the presence of key functional groups. The spectrum provides a "fingerprint" unique to the molecule.[13][14]

Table 3: Expected FTIR Absorption Bands

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Amide C=O Stretch (Amide I) 1630 - 1680
Aromatic Ring C=C Stretch 1450 - 1600
Fluoroaromatic C-F Stretch 1100 - 1400

| Acetyl Group | C-H Stretch | 2850 - 3000 |

Analytical Method Validation: Ensuring Trustworthiness

Once a primary analytical method (e.g., the HPLC-UV protocol) is developed, it must be validated to prove it is fit for its intended purpose. The validation should follow ICH Q2(R2) guidelines.[1][2][15]

Table 4: ICH Q2(R2) Validation Parameters for an Impurity Method

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Peak purity analysis (PDA), MS confirmation, resolution > 2 between analyte and closest eluting peak.
Linearity To show that results are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear. Typically from the reporting limit of the impurity to 120% of the specification limit.[16]
Accuracy The closeness of test results to the true value. % Recovery of 80-120% for spiked samples at low concentrations.
Precision The degree of scatter between a series of measurements. Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5-10% depending on concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of ~10:1.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp). | System suitability parameters remain within limits; peak areas do not change significantly. |

References

Troubleshooting & Optimization

Formation of colored impurities in N-(2,4-Difluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,4-Difluorophenyl)acetamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions regarding the formation of colored impurities during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My final this compound product is off-white, yellow, or even pinkish. What is causing this discoloration?

The appearance of color in your final product is a common issue and typically points to the presence of trace-level impurities. The most likely culprits are chromophoric (color-bearing) molecules formed through side reactions involving the starting material, 2,4-difluoroaniline.

Root Cause Analysis:

  • Oxidation of 2,4-Difluoroaniline: Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal catalysts.[1][2][3] The oxidation of anilines can lead to the formation of highly colored dimeric and polymeric species.

  • Formation of Azo Compounds: A significant class of colored impurities derived from anilines are azo compounds, which contain the -N=N- functional group.[1][4][5] These compounds are often intensely colored and can form through the oxidative coupling of two aniline molecules.[1][2][3] Even at very low concentrations, azo impurities can impart a noticeable color to the bulk product.

  • Residual Metal Catalysts: If your synthesis involves a metal catalyst (e.g., in a preceding step to prepare 2,4-difluoroaniline), residual amounts of this metal can promote oxidative side reactions.[6][7][8]

Diagram: Potential Pathways to Colored Impurity Formation

A 2,4-Difluoroaniline B This compound (Desired Product) A->B Acylation C Oxidative Coupling A->C O₂, Light, Metal Ions D Azo Impurities (-N=N-) C->D E Further Oxidation/Polymerization D->E F Polymeric Impurities E->F G Acylating Agent (e.g., Acetic Anhydride) G->B

Caption: Formation pathways of colored impurities from 2,4-difluoroaniline.

Issue 2: How can I prevent the formation of these colored impurities during the synthesis?

Preventing impurity formation is always preferable to removing them later. Here are some key experimental considerations:

Preventative Measures:

StrategyRationale
Inert Atmosphere Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the exposure of 2,4-difluoroaniline to atmospheric oxygen, thereby reducing oxidative side reactions.
High-Purity Reagents Ensure the 2,4-difluoroaniline and the acylating agent (e.g., acetic anhydride or acetyl chloride) are of high purity. Impurities in the starting materials can act as catalysts for color formation.
Control of Reaction Temperature Exothermic reactions can lead to localized overheating, which can promote side reactions. Maintain strict temperature control throughout the acylation process.
Minimize Exposure to Light Protect the reaction mixture from light, especially UV light, as it can catalyze the formation of radical species that lead to colored impurities.
Quenching and Work-up A carefully planned quenching and work-up procedure can help to remove unreacted starting materials and some impurities before the final crystallization step.
Issue 3: I've already synthesized the this compound, and it's colored. How can I remove the color?

Several purification techniques can be effective in removing colored impurities from your final product.

Purification Protocols:

1. Recrystallization with Activated Carbon:

This is often the most effective and straightforward method for removing colored impurities.

  • Step 1: Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Step 2: Dissolution: Dissolve the crude, colored product in the minimum amount of hot solvent.

  • Step 3: Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution. Activated carbon has a high surface area and can adsorb the colored impurities.

  • Step 4: Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing filter paper or a pad of celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.

  • Step 5: Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Step 6: Isolation: Collect the purified, colorless crystals by filtration and wash with a small amount of cold solvent.

2. Column Chromatography:

If recrystallization is not sufficient, column chromatography can be employed for a more rigorous purification.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system that provides good separation between the desired product and the colored impurities needs to be developed. This is typically determined by thin-layer chromatography (TLC) analysis first. A non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) is a good starting point. The more polar colored impurities will generally have a lower Rf value and move more slowly down the column.

3. Reversed-Phase Flash Chromatography:

For stubborn impurities, reversed-phase chromatography can be a powerful alternative.[9]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A polar solvent system, such as a gradient of water and acetonitrile or methanol.

Issue 4: How can I identify and quantify the colored impurities?

Characterizing the impurities is crucial for process optimization and ensuring the quality of your final product.

Analytical Methods:

MethodApplication
High-Performance Liquid Chromatography (HPLC) HPLC with a UV-Vis detector is the primary tool for separating and quantifying impurities.[10] A gradient method is often used to resolve impurities with different polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides both separation and mass information, which is invaluable for identifying the molecular weights of the unknown impurities and proposing their structures.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy While less sensitive for trace impurities, NMR can be used to characterize isolated impurities and confirm the structure of the final product.[11] Quantitative NMR (qNMR) can also be used for purity assessment.[11]

References

Optimizing reaction conditions for N-(2,4-Difluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,4-Difluorophenyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction outcomes.

Reaction Overview: The Chemistry of N-Acetylation

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of 2,4-difluoroaniline. The reaction involves the attack of the nucleophilic amino group of 2,4-difluoroaniline on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

The general mechanism proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a leaving group (acetate or chloride). The presence of two electron-withdrawing fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, which can make the reaction more challenging than the acetylation of simple aniline. This necessitates careful optimization of reaction conditions to achieve high yields and purity.

Figure 1: General Mechanism for N-Acetylation.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A1: The choice depends on your specific laboratory constraints and desired reactivity.

  • Acetic Anhydride: This is a less reactive, safer, and more common reagent.[1][2] It generates acetic acid as a byproduct, which is less corrosive than HCl.[2] However, the reduced reactivity may require heating or longer reaction times, especially with the deactivated 2,4-difluoroaniline substrate.

  • Acetyl Chloride: This is a more reactive agent that can often drive the reaction to completion more quickly and at lower temperatures. Its high reactivity, however, makes it more hazardous to handle (it's a lachrymator and moisture-sensitive). It produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine, which would halt the reaction.[3][4]

Q2: Is a base always necessary for this reaction?

A2: It depends on the acetylating agent.

  • When using acetyl chloride , a base is essential. It acts as an acid scavenger, neutralizing the HCl byproduct.[3] Without a base, the generated HCl will protonate the unreacted 2,4-difluoroaniline, forming an unreactive ammonium salt and effectively stopping the reaction. Common choices include pyridine or triethylamine in organic solvents, or an aqueous base like NaOH in a biphasic system (Schotten-Baumann conditions).[5][6]

  • When using acetic anhydride , a base is not strictly required but is often used as a catalyst.[7] Bases like pyridine can accelerate the reaction. Reactions can also be run neat or in a solvent like acetic acid.[8][9]

Q3: What are the typical yields I can expect for this synthesis?

A3: Yields are highly dependent on the reaction conditions and purification efficiency. With an optimized protocol, yields for the N-acetylation of anilines can be quite high. For similar reactions, yields have been reported in the range of 55% to over 90%.[10][11] A non-optimized or problematic reaction might result in yields below 50%. Our troubleshooting guide below aims to help you maximize this outcome.

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[12][13] Spot the reaction mixture alongside the 2,4-difluoroaniline starting material on a silica gel plate. The product, this compound, is more polar than the starting amine and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low or No Yield? CheckCompletion Is Starting Material Present on TLC? Start->CheckCompletion IncompleteReaction Issue: Incomplete Reaction CheckCompletion->IncompleteReaction Yes ProductLoss Issue: Product Loss During Workup CheckCompletion->ProductLoss No Solution1 Solutions: - Increase reaction time/temp - Use a more reactive agent (acetyl chloride) - Add a catalyst (e.g., pyridine) IncompleteReaction->Solution1 ImpurityCheck Multiple Spots on TLC? Solution1->ImpurityCheck Solution2 Solutions: - Ensure workup pH is neutral/basic - Optimize extraction solvent - Minimize transfers ProductLoss->Solution2 Solution2->ImpurityCheck ImpurityIssue Issue: Impurity Formation ImpurityCheck->ImpurityIssue Yes Success High Yield & Purity Achieved ImpurityCheck->Success No (Single Spot) Solution3 Solutions: - Check reagent purity - Control stoichiometry (avoid large excess of acetylating agent) - Purify via recrystallization or chromatography ImpurityIssue->Solution3 Solution3->Success

Figure 2: Troubleshooting Workflow.

Issue 1: The reaction shows low or no product yield.

  • Potential Cause A: Incomplete Reaction. The nucleophilicity of 2,4-difluoroaniline is reduced by the electron-withdrawing fluorine atoms, potentially leading to a sluggish reaction.[14]

    • Suggested Solution:

      • Increase Reaction Time/Temperature: If monitoring by TLC shows significant starting material remaining, extend the reaction time or cautiously increase the temperature. For instance, if reacting at room temperature, consider heating to 50-60 °C.[11]

      • Use a More Potent Acetylating Agent: Switch from acetic anhydride to the more reactive acetyl chloride. This often provides the necessary electrophilicity to drive the reaction to completion. Remember to include a base like triethylamine.[14]

      • Catalysis: When using acetic anhydride, adding a catalytic amount of pyridine can significantly increase the reaction rate.[7]

  • Potential Cause B: Product Loss During Workup. The amide product can be lost during aqueous extraction if the pH is not controlled properly.

    • Suggested Solution:

      • pH Control: During the aqueous wash, ensure the solution is neutralized or slightly basic (pH 7-8) using a weak base like sodium bicarbonate.[13] In acidic conditions, any unreacted amine will be protonated and move to the aqueous layer, but overly harsh basic conditions can risk hydrolysis of the amide product.

      • Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, in which the product has high solubility and water has low solubility. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

Issue 2: The final product is impure, containing unreacted starting material.

  • Potential Cause: Sub-optimal Stoichiometry or Insufficient Reaction Time. An insufficient amount of the acetylating agent was used, or the reaction was stopped prematurely.

    • Suggested Solution:

      • Stoichiometric Adjustment: Use a slight excess (1.1 to 1.2 molar equivalents) of the acetylating agent to ensure the full conversion of the limiting 2,4-difluoroaniline. Avoid a large excess, which can complicate purification.[13]

      • TLC Monitoring: Do not stop the reaction until TLC analysis confirms the complete consumption of the starting amine.[11]

      • Purification: If the impurity is minor, it can often be removed via recrystallization. Choose a solvent system where the product's solubility is high at elevated temperatures but low at room temperature, while the impurity remains soluble (e.g., ethanol/water or toluene).

Issue 3: An unknown byproduct is observed on TLC.

  • Potential Cause A: Di-acetylation. Although less common for primary anilines, forcing conditions (high temperature, large excess of a highly reactive acetylating agent) could potentially lead to the formation of a di-acetylated byproduct.

    • Suggested Solution:

      • Milder Conditions: Reduce the reaction temperature and carefully control the stoichiometry to a 1:1.1 ratio of amine to acetylating agent.[11] Add the acetylating agent dropwise at a low temperature to maintain control over the reaction exotherm.

      • Chromatography: The di-acetylated product will have a different polarity from the desired mono-acetylated product and can typically be separated using column chromatography.[11]

  • Potential Cause B: Impure Reagents. The impurity may have been present in the starting materials.

    • Suggested Solution:

      • Verify Reagent Purity: Check the purity of the 2,4-difluoroaniline and the acetylating agent. 2,4-difluoroaniline can oxidize and darken over time. If necessary, purify it by distillation or recrystallization before use. Acetic anhydride can hydrolyze to acetic acid; use a fresh bottle or distill if necessary.[1]

Experimental Protocols & Data

Here we provide two validated protocols. Protocol 1 is a standard approach, while Protocol 2 is an optimized method using Schotten-Baumann conditions for potentially higher efficiency.

Protocol 1: Standard Synthesis with Acetic Anhydride
  • To a 100 mL round-bottom flask, add 2,4-difluoroaniline (5.0 g, 38.7 mmol).

  • Slowly add acetic anhydride (4.4 mL, 46.5 mmol, 1.2 equiv) to the flask with stirring. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.

  • Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Stir for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from an ethanol/water mixture to obtain pure this compound as white crystals.

Protocol 2: Optimized Schotten-Baumann Synthesis
  • In a 250 mL three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-difluoroaniline (5.0 g, 38.7 mmol) in dichloromethane (DCM, 50 mL).

  • Add triethylamine (6.5 mL, 46.5 mmol, 1.2 equiv) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve acetyl chloride (3.3 mL, 46.5 mmol, 1.2 equiv) in 20 mL of DCM and add it to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC to confirm completion.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from toluene to yield the pure product.

Data Summary: Comparison of Protocols
ParameterProtocol 1 (Standard)Protocol 2 (Optimized)Rationale & Causality
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetyl chloride is more reactive, overcoming the lower nucleophilicity of the substrate.[14]
Base None (or catalytic pyridine)Triethylamine (Stoichiometric)Essential to neutralize the HCl byproduct, preventing reactant protonation.[3]
Solvent None (Neat) or Acetic AcidDichloromethane (DCM)DCM is an inert solvent that facilitates handling and temperature control.
Temperature 60 °C0 °C to Room TempHigher reactivity of acetyl chloride allows for lower reaction temperatures, reducing side products.
Reaction Time ~2 hours~1.5 hoursFaster kinetics are achieved with the more potent electrophile.
Workup Precipitation & FiltrationLiquid-Liquid ExtractionExtraction provides a more thorough purification from the base and its salt.
Typical Yield 75-85%85-95%Optimized conditions and a more reactive agent typically lead to higher conversion.
Purity (Post-Recryst.) >98%>99%Milder conditions and efficient workup often result in a cleaner crude product.

References

How to remove unreacted 2,4-difluoroaniline from product

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Removing Unreacted 2,4-Difluoroaniline from Reaction Products

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth, practical solutions for a common synthetic challenge: the removal of unreacted 2,4-difluoroaniline from your desired product. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed my reaction. How do I get a quick idea of how much unreacted 2,4-difluoroaniline is left?

A1: A quick assessment is crucial for selecting the right purification strategy. Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Rationale: 2,4-difluoroaniline is a relatively polar aromatic amine. By running a TLC of your crude reaction mixture against a spot of the pure starting material, you can visualize its presence. The relative intensity of the starting material spot will give you a qualitative measure of the amount remaining.

  • Troubleshooting:

    • Problem: My product and the starting material have very similar Rf values.

    • Solution: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Try varying the ratio or switching to a different polar solvent like dichloromethane or diethyl ether. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve the separation of basic compounds like anilines on silica gel[1].

Q2: What is the most common and efficient method to remove the bulk of unreacted 2,4-difluoroaniline?

A2: For significant quantities of residual 2,4-difluoroaniline, an acidic aqueous wash (liquid-liquid extraction) is the most effective initial purification step.[2][3]

  • Scientific Principle: This technique leverages the basicity of the aniline's amino group. 2,4-Difluoroaniline, being a weak base (pKa ≈ 3.26), readily reacts with an acid (like hydrochloric acid) to form its corresponding ammonium salt (2,4-difluorophenylammonium chloride).[4][5] This salt is highly soluble in the aqueous phase and can be easily separated from the desired product, which remains in the organic layer (assuming your product is not also basic).[2][3][6]

  • When to Use This: This method is ideal as a first-pass purification step when you suspect a significant amount of starting material remains. It's fast, scalable, and uses inexpensive reagents.

Q3: My product is sensitive to strong acids. Are there alternative extraction methods?

A3: Yes. If your product is acid-labile, you can sometimes use a milder acidic wash with a buffered solution or saturated aqueous ammonium chloride. Alternatively, you can explore methods that do not rely on acid-base chemistry, such as chromatography or distillation, although these may be less efficient for bulk removal. In some specific cases, forming a carbamate salt by reacting the primary amine with CO2 has been used for selective crystallization.[7]

Q4: After an acid wash, I still see traces of 2,4-difluoroaniline on my TLC. What's the next step for achieving high purity?

A4: To remove trace amounts and other impurities, you will need to employ a higher-resolution technique. The choice depends on the physical properties of your product.

  • For Solid Products: Recrystallization is often the best choice.[8][9] The principle is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity (2,4-difluoroaniline) remains soluble at the lower temperature.[9][10]

  • For Liquid Products or Difficult Separations: Flash Column Chromatography is the standard method.[1][11] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.

  • For Thermally Stable, Volatile Products: Distillation can be effective if there is a significant difference in boiling points between your product and 2,4-difluoroaniline (Boiling Point: ~170 °C).[12][13][14]

Experimental Protocols & Methodologies

Protocol 1: Bulk Removal via Acidic Extraction

This protocol details the standard liquid-liquid extraction procedure to remove basic impurities like 2,4-difluoroaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Invert the funnel and periodically vent to release any pressure buildup.

  • Phase Separation: Allow the two layers to separate completely. The aqueous layer (containing the 2,4-difluoroanilinium salt) is typically the bottom layer if using a chlorinated solvent, or the top layer if using ether or ethyl acetate. Drain and discard the aqueous layer.

  • Repeat: Perform at least two more washes with 1M HCl to ensure complete removal. Monitor the progress by TLC.[2]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow & Decision-Making Diagram

The following diagram illustrates a logical workflow for purifying your product from unreacted 2,4-difluoroaniline.

Purification_Workflow Start Crude Reaction Mixture TLC TLC Analysis vs. Starting Material Start->TLC AcidWash Protocol 1: Acidic Wash (1M HCl) TLC->AcidWash Significant Aniline Present IsSolid Is the Product a Solid? TLC->IsSolid Minimal Aniline Present CheckPurity Assess Purity (TLC, NMR) AcidWash->CheckPurity CheckPurity->IsSolid Trace Impurities Remain Distillation Consider Distillation if applicable CheckPurity->Distillation Product is Liquid & BP difference > 30°C FinalProduct Pure Product CheckPurity->FinalProduct Product is Pure Recrystallize Protocol 2: Recrystallization IsSolid->Recrystallize Yes Chromatography Protocol 3: Flash Chromatography IsSolid->Chromatography No / Recrystallization Fails Recrystallize->FinalProduct Chromatography->FinalProduct Distillation->FinalProduct Logic_Diagram cluster_properties Properties of 2,4-Difluoroaniline cluster_methods Purification Methods Prop_Base Basicity (pKa ~3.26) Method_Ext Acidic Extraction Prop_Base->Method_Ext Exploits Prop_BP Volatility (BP ~170°C) Method_Dist Distillation Prop_BP->Method_Dist Exploits Prop_Pol Polarity / Solubility Method_Rec Recrystallization Prop_Pol->Method_Rec Exploits Method_Chrom Chromatography Prop_Pol->Method_Chrom Exploits

References

Technical Support Center: N-(2,4-Difluorophenyl)acetamide Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the recrystallization of N-(2,4-Difluorophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. A common and frustrating issue is "oiling out," where the compound separates from the solution as a liquid instead of forming solid crystals. This guide provides an in-depth understanding of this phenomenon and offers practical, step-by-step troubleshooting advice to ensure the successful crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the recrystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound, upon cooling its saturated solution, separates as a liquid (an "oil") rather than precipitating as solid crystals.[1][2] This occurs when the solute is no longer soluble in the solvent but the temperature is still above the melting point of the solid form in that solvent system. For this compound, several factors can contribute to this issue:

  • High Solute Concentration: If the solution is supersaturated to a great extent, the kinetic barrier for crystal nucleation and growth may be too high, favoring the separation of a disordered, liquid phase.[3]

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.

  • Inappropriate Solvent Choice: If the solvent is too nonpolar for the solute, or if the boiling point of the solvent is higher than the melting point of the solute, oiling out is more likely to occur.[4][5]

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, a phenomenon known as freezing-point depression.[2][4]

Q2: My this compound has oiled out. Is the purification ruined? What should I do now?

A2: Not necessarily. An oiled-out product can often be salvaged. Here are immediate steps to take:

  • Re-dissolve the Oil: Add a small amount of additional hot solvent to the mixture until the oil completely redissolves.[1]

  • Slow Down the Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in a place with no drafts, or by insulating the flask.

  • Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound.[6]

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. It is advisable to perform small-scale solubility tests to identify a more appropriate solvent or solvent pair.[7]

Q3: How do I choose the right solvent to prevent this compound from oiling out?

A3: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, which contains amide and fluoro groups, consider the following:

  • Polarity Matching: Solvents with moderate polarity, such as ethanol, isopropanol, or acetone, are often good starting points.[8][9] The principle of "like dissolves like" is a useful guide.[6][7]

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can provide finer control over the crystallization process.[8] For this compound, an ethanol/water or acetone/hexane mixture could be effective.

  • Boiling Point Consideration: The solvent's boiling point should ideally be lower than the melting point of this compound to avoid melting the compound before it crystallizes.[4][5]

A systematic approach to solvent selection is crucial. The following table outlines a general strategy for testing solvents.

Solvent CategoryExamplesSuitability for this compound
Polar Protic Water, Ethanol, MethanolEthanol and Methanol are good starting points. Water can be used as an anti-solvent.[8]
Polar Aprotic Acetone, Ethyl AcetateAcetone is a viable option.[7]
Nonpolar Hexane, TolueneLikely to be poor solvents on their own but can be used as anti-solvents in a mixed system.
Q4: Can impurities in my sample of this compound cause oiling out?

A4: Yes, impurities are a significant cause of oiling out.[2][4] They can interfere with the crystal lattice formation, leading to a lower effective melting point of the mixture and promoting the formation of an oil. If you suspect impurities are the issue, consider the following:

  • Pre-purification: If the sample is heavily contaminated, a preliminary purification step like column chromatography might be necessary.

  • Activated Charcoal: For colored or highly polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1] Be cautious not to add it to a boiling solution to avoid bumping.

Troubleshooting Guide: From Oiling Out to Crystalline Solid

This section provides a systematic approach to troubleshoot and resolve the issue of this compound oiling out.

Decision-Making Workflow for Troubleshooting

The following diagram illustrates the logical steps to take when encountering an oiling out event.

G start Oiling Out Observed reheat Add more hot solvent and reheat to dissolve oil start->reheat slow_cool Cool solution very slowly at room temperature reheat->slow_cool induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal slow_cool->induce_crystallization success Crystals Formed Successfully induce_crystallization->success Success failure Oiling Out Persists induce_crystallization->failure Failure change_solvent Re-evaluate solvent system: - Test new single solvents - Develop a mixed solvent system failure->change_solvent change_solvent->start

Caption: Troubleshooting workflow for oiling out.

Detailed Experimental Protocols
Protocol 1: Salvaging an Oiled-Out Sample of this compound
  • Observation: You observe the formation of a second liquid phase (oil) as your solution of this compound cools.

  • Immediate Action: Place the flask back on the heat source.

  • Re-dissolution: Add the initial recrystallization solvent in small portions (e.g., 1-2 mL at a time for a 100 mL solution) while gently heating and stirring until the oil has completely redissolved.

  • Controlled Cooling: Remove the flask from the heat and allow it to cool to room temperature slowly and without disturbance. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can facilitate this.

  • Inducement of Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, attempt to induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod.[6]

    • Seeding: Add a single, small crystal of pure this compound to the solution.[6]

  • Further Cooling: Once crystal formation has begun, allow the solution to stand at room temperature for a while to allow for substantial crystal growth before moving it to an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[8]

Protocol 2: Developing a Mixed Solvent System for this compound

This protocol is for when a single solvent system consistently leads to oiling out. A common and effective mixed solvent system for polar compounds is ethanol and water.

  • Initial Dissolution: In a small flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent" or "poor" solvent) dropwise until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of the compound decreases in the mixed solvent system.

  • Maximizing Yield and Isolation: Once the solution has reached room temperature and crystal growth has ceased, cool the flask in an ice bath before collecting the crystals by vacuum filtration.

Understanding the Molecular Mechanism of Oiling Out

The diagram below illustrates the competing pathways of crystallization and oiling out from a supersaturated solution.

G cluster_cryst Crystallization Pathway (Desired) cluster_oil Oiling Out Pathway (Undesired) supersaturated Supersaturated Solution (Solute molecules in solvent) nucleation Nucleation (Formation of ordered nuclei) supersaturated->nucleation Slow Cooling, Low Supersaturation llps Liquid-Liquid Phase Separation (Metastable state) supersaturated->llps Rapid Cooling, High Supersaturation, Impurities Present crystal_growth Crystal Growth (Addition to lattice) nucleation->crystal_growth crystals Solid Crystals (Ordered lattice) crystal_growth->crystals oil_droplets Oil Droplets (Disordered solute-rich phase) llps->oil_droplets

References

Technical Support Center: Impurity Identification in the NMR Spectrum of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in the Nuclear Magnetic resonance (NMR) spectrum of N-(2,4-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR data, ensuring the purity and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the critical first step. The chemical shifts for this compound can vary slightly depending on the solvent used. Below is a table summarizing the expected chemical shifts in a common NMR solvent, DMSO-d₆.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
CH₃~2.1s~24
Aromatic CH~7.1-7.4m~104 (dd)
Aromatic CH~7.5-7.7m~111 (dd)
Aromatic CH~8.1-8.3m~128 (m)
NH~10.2s (br)-
C=O--~169
Aromatic C-F--~156 (dd)
Aromatic C-F--~160 (dd)
Aromatic C-N--~123 (m)

s = singlet, dd = doublet of doublets, m = multiplet, br = broad

The fluorine atoms on the phenyl ring will cause splitting of the aromatic proton and carbon signals, leading to the complex multiplets observed. The exact chemical shifts and coupling constants are highly dependent on the solvent and the magnetic field strength of the NMR instrument.

Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the likely culprits?

A2: Unexpected peaks in an NMR spectrum are a common issue and can arise from several sources. The most frequent impurities are residual solvents, unreacted starting materials, or byproducts from the synthesis. The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with acetic anhydride.

Common Impurities and Their Characteristic ¹H NMR Signals:

  • Residual Solvents: These are often the most straightforward to identify. Their chemical shifts are well-documented.[1][2][3]

  • Water (H₂O): The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[1] In DMSO-d₆, it typically appears as a broad singlet around 3.3 ppm.

  • Starting Material: 2,4-Difluoroaniline: If the reaction has not gone to completion, you may see signals corresponding to this starting material.[4][5]

  • Starting Material/Reagent: Acetic Anhydride: Residual acetic anhydride will show a sharp singlet for its methyl protons.[6][7][8]

  • Byproduct: Acetic Acid: Hydrolysis of acetic anhydride, or its use as a reagent, can result in acetic acid as an impurity.[9][10]

Table 2: ¹H NMR Chemical Shifts of Common Impurities in DMSO-d₆

Impurity Chemical Shift (ppm) Multiplicity Notes
DMSO-d₅~2.50quintetResidual proton signal from the deuterated solvent.[1]
Water (H₂O)~3.3s (br)Chemical shift is variable.[1]
2,4-Difluoroaniline~5.3 (NH₂), ~6.7-7.2 (Ar-H)s (br), mAromatic region will show a different pattern from the product.[5]
Acetic Anhydride~2.2sMay overlap with the product's methyl signal if not well-resolved.[6][7]
Acetic Acid~2.1 (CH₃), ~12.0 (COOH)s, s (br)The carboxylic acid proton is a very broad singlet far downfield.[9]

Troubleshooting Guides

Guide 1: Distinguishing Between Impurities and Product Signals

When faced with an unidentifiable peak, a systematic approach is necessary. The following workflow can help you pinpoint the source of the contamination.

impurity_identification start Unexpected Peak Observed check_solvent Compare with known solvent peaks start->check_solvent check_reagents Compare with starting material/reagent spectra check_solvent->check_reagents No Match solvent Impurity is a residual solvent check_solvent->solvent Match d2o_exchange Perform D₂O Exchange Experiment check_reagents->d2o_exchange No Match reagent Impurity is a starting material or reagent check_reagents->reagent Match spiking Perform Spiking Experiment d2o_exchange->spiking No Change exchangeable Peak is an exchangeable proton (NH, OH, H₂O) d2o_exchange->exchangeable Peak Disappears/Shifts confirmed Impurity identity confirmed spiking->confirmed Peak Intensity Increases unknown Impurity remains unidentified. Consider 2D NMR or MS. spiking->unknown No Change

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

Protocol 1: D₂O Exchange for Identifying Labile Protons

Objective: To identify signals from exchangeable protons (N-H, O-H) such as the amide proton of the product, the amine protons of residual 2,4-difluoroaniline, the carboxylic acid proton of acetic acid, and water.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity. The broad singlet of the amide N-H at ~10.2 ppm should disappear. Any peaks from water or the COOH of acetic acid will also exchange.

Protocol 2: Spiking Experiment for Impurity Confirmation

Objective: To confirm the identity of a suspected impurity by intentionally adding a small amount of the pure substance to the sample.

Methodology:

  • Acquire a ¹H NMR spectrum of your sample.

  • Identify a peak you suspect corresponds to a specific impurity (e.g., 2,4-difluoroaniline).

  • Add a small amount (a few milligrams) of pure 2,4-difluoroaniline to the NMR tube.

  • Gently shake to dissolve.

  • Re-acquire the ¹H NMR spectrum.

  • Analyze the new spectrum. If your initial suspicion was correct, the intensity of the suspected peak will increase relative to the product peaks. If a new peak appears, your initial assignment was incorrect.

Q3: My aromatic region is very complex. How can I be sure I have the correct product?

A3: The difluoro-substitution pattern creates a complex splitting pattern in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. While a 1D ¹H NMR is a good starting point, for unambiguous assignment, especially in the presence of aromatic impurities, more advanced techniques are recommended.

  • ¹³C NMR: The number of signals and their chemical shifts can confirm the carbon backbone of the molecule. The carbons attached to fluorine will show large C-F coupling constants.

  • ¹⁹F NMR: This experiment will directly observe the fluorine atoms. For this compound, you should expect two signals in the ¹⁹F spectrum, each coupled to the other and to nearby protons.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help trace the connectivity within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons like the C=O and the carbons attached to fluorine and nitrogen.

By combining these techniques, you can build a complete picture of the molecule's structure and confidently distinguish it from any impurities.

References

Improving the solubility of N-(2,4-Difluorophenyl)acetamide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2,4-Difluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this compound for reliable and reproducible biological assays. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the general principles of solubility.

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the formula C₈H₇F₂NO.[1][2] Like many small molecules developed in drug discovery, it is a hydrophobic compound with low intrinsic aqueous solubility. This presents a significant challenge for in vitro and cell-based assays, which are predominantly aqueous systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately masking the true biological activity of the compound.[3][4]

Q2: I prepared a 10 mM stock in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

This is a classic example of exceeding the kinetic solubility of the compound.[5][6] While this compound may be readily soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into an aqueous buffer.[7] The final concentration of the compound in the assay medium has surpassed its solubility limit in that specific aqueous environment, causing it to precipitate out of solution.[7] The final concentration of DMSO is also critical; many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[8][9]

Q3: What is the difference between kinetic and thermodynamic solubility?

Kinetic solubility is the concentration of a compound that appears to be in solution immediately after being introduced from a concentrated organic stock (like DMSO) into an aqueous buffer. It's a non-equilibrium state and is often higher than the thermodynamic solubility, but the compound may precipitate over time.[5][6] This is what is typically encountered during high-throughput screening (HTS).[6]

Thermodynamic solubility , or equilibrium solubility, is the true saturation concentration of a compound in a specific solvent system after it has been allowed to reach equilibrium (often requiring hours or days of incubation) with an excess of the solid compound.[6][10] It represents the maximum stable concentration. For lead optimization and formulation, understanding thermodynamic solubility is crucial.[6]

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic, tiered approach to resolving solubility problems with this compound during assay development.

Problem: My compound precipitates in the well during my cell-based assay.

This is the most common issue. The goal is to maintain the compound in a soluble state at the desired final concentration without compromising the biological integrity of the assay.

Before employing advanced solubilization aids, ensure your basic methodology is sound.

G decision decision success success decision->success Yes failure failure decision->failure No

Step-by-Step Protocol:

  • Verify Final Solvent Concentration: Calculate the final percentage of DMSO in your assay well. Many cell lines experience toxicity or altered behavior at DMSO concentrations above 0.5%.[8][9] If your concentration is too high, you must lower the volume of stock solution added, which may require creating a more concentrated primary stock if possible.

  • Ensure Stock Solution Integrity: Before adding to the assay, briefly sonicate your DMSO stock solution to break up any micro-aggregates.

  • Improve Mixing: After adding the compound to the assay plate, mix thoroughly but gently. A brief, low-speed vortex or orbital shaking can help disperse the compound before it has a chance to aggregate and precipitate.

  • Crucial Control - The Vehicle Control: Always include a "vehicle control" in your experiment. This consists of cells treated with the same final concentration of DMSO (or other solvent) as your test compound wells, but without the compound itself.[11][12][13] This is essential to confirm that any observed biological effect is due to your compound and not the solvent.[11][14][15]

  • Visual Confirmation: Use a microscope to examine the wells. Distinguish between compound precipitation (often crystalline or amorphous solids) and signs of cellular toxicity (cell rounding, detachment).

If precipitation persists after these steps, proceed to Tier 2.

When simple methods fail, the use of pharmaceutical excipients can significantly improve solubility. The most common strategies are pH modification, co-solvents, surfactants, and cyclodextrins.[3][4][16][17][18]

Q: Can I adjust the pH to improve the solubility of this compound? A: This is generally not an effective strategy for this specific molecule. This compound contains an amide group, which is neutral and does not typically ionize within the physiological pH range (pH 1-14).[19] Therefore, altering the pH of the buffer is unlikely to significantly increase its solubility.[19][20][21] The stability of the amide bond itself can also be pH-dependent, with hydrolysis occurring at extreme pH values, which would be incompatible with most biological assays.[22][23]

Q: What are co-solvents and how should I use them? A: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[4][24][25]

Co-SolventTypical Starting Conc.AdvantagesPotential Liabilities
DMSO < 1%High solubilizing power for many compounds.[3]Can be toxic to cells at >0.5-1%; may interfere with assay signal.[8][9]
Ethanol < 1%Less toxic than DMSO for some cell lines.Can induce cellular stress responses; higher volatility.[9]
PEG 400 1-5%Generally low toxicity.Can be viscous; may affect protein-ligand binding.[26]
Glycerol 1-10%Can stabilize proteins.[26]High viscosity; requires higher concentrations.

Protocol for Co-Solvent Use:

  • Select a co-solvent from the table above.

  • Prepare your assay buffer containing the desired final concentration of the co-solvent (e.g., cell culture medium + 1% PEG 400).

  • Add your DMSO stock of this compound to this new buffer.

  • Critical Control: Your vehicle control must now contain the same final concentration of both DMSO and the new co-solvent (e.g., 0.5% DMSO + 1% PEG 400).

Q: How do surfactants work, and which ones are suitable for biological assays? A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[27]

G compound compound core core compound->core Encapsulation

For biological assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation and cell lysis.[27]

  • Tween® 80 (Polysorbate 80): Often used in concentrations of 0.01% - 0.1%. It is effective but can interfere with some enzyme assays.[28]

  • Cremophor® EL: Another common choice, but its use requires careful validation as it can have biological effects of its own.[28]

Q: What are cyclodextrins and are they a good option? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][29][30][31] They can encapsulate hydrophobic drug molecules, like this compound, forming a water-soluble "inclusion complex".[29][30][31][32] This is often a highly effective and biocompatible method for improving solubility.[17][30][32]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with improved solubility and safety profiles compared to native cyclodextrins.[24][25]

Protocol for Cyclodextrin Use:

  • Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 50 mM).

  • Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer.

  • Allow the solution to equilibrate for 15-30 minutes to facilitate complex formation.

  • Critical Control: The vehicle control must contain the same final concentrations of both DMSO and the cyclodextrin.

Part 3: Final Recommendations

  • Start Systematically: Always begin with Tier 1 troubleshooting before moving to more complex excipients.

  • Prioritize Controls: The importance of a proper vehicle control cannot be overstated.[11][12][13] Without it, your data is uninterpretable.

  • Document Everything: Record the identity and final concentration of every solvent and excipient used in your experiment.

  • Consult Authoritative Resources: For complex assay development challenges, the NCBI Bookshelf's Assay Guidance Manual is an invaluable and comprehensive resource.[33]

References

Degradation pathways of N-(2,4-Difluorophenyl)acetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,4-Difluorophenyl)acetamide Stability and Degradation

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under stressed conditions. Understanding the degradation pathways is critical for developing stable formulations, establishing accurate analytical methods, and ensuring the overall quality and safety of pharmaceutical products.[1][2][3] This guide moves beyond simple protocols to explain the chemical principles governing the degradation of this fluorinated aromatic amide, offering troubleshooting advice and validated experimental workflows.

Core Concept: The Chemistry of Amide Hydrolysis

The central degradation route for this compound in aqueous environments is hydrolysis—the cleavage of the amide bond by reaction with water.[4] This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway. Amide bonds are notably stable due to resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[5][6] This gives the carbon-nitrogen bond a partial double-bond character, making it stronger and less susceptible to cleavage than, for example, an ester bond.[5] Consequently, the hydrolysis of amides often requires more strenuous conditions, such as heating or the use of strong acids or bases, to proceed at a practical rate.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation products of this compound under acidic and basic hydrolysis?

A1: The primary degradation pathway in both acidic and basic conditions is the hydrolysis of the amide bond. This cleavage results in the formation of 2,4-difluoroaniline and acetic acid (or its conjugate base, acetate).

Compound NameStructureRole
This compound C₈H₇F₂NOParent Compound
2,4-Difluoroaniline C₆H₅F₂NDegradation Product
Acetic Acid / Acetate C₂H₄O₂ / C₂H₃O₂⁻Degradation Product
Q2: My hydrolysis reaction is proceeding very slowly. What experimental parameters can I adjust to increase the degradation rate?

A2: The slow rate is expected due to the inherent stability of the amide bond.[5][7] The electron-withdrawing nature of the difluorophenyl ring can also influence the reaction rate. To accelerate degradation, consider the following, with the goal of achieving 5-20% degradation to ensure you can adequately detect and quantify the degradants without completely consuming the parent compound.

  • Increase Temperature: Chemical reaction rates generally increase with temperature. Refluxing the solution is a common practice in forced degradation studies.[2] Start with a moderate temperature (e.g., 60-80°C) and monitor the reaction progress over time.

  • Increase Acid/Base Concentration: For acid hydrolysis, moving from 0.1N HCl to 1N or even 5N HCl will significantly increase the rate.[2] Similarly, for basic hydrolysis, increasing the concentration of NaOH or KOH will accelerate the reaction. The rate of alkaline hydrolysis is directly influenced by the concentration of the hydroxide ion.[8]

  • Use a Co-solvent: If the solubility of this compound is limited in a purely aqueous medium, adding a water-miscible organic co-solvent like methanol or acetonitrile can improve solubility and enhance the reaction rate. However, be mindful that the choice of co-solvent can also influence the degradation pathway.

Q3: I am observing unexpected peaks in my chromatogram that are not the parent compound or the expected degradation products. What could they be?

A3: Unexpected peaks can arise from several sources. Here is a logical troubleshooting workflow:

  • Analyze Starting Material: First, confirm the purity of your starting this compound. The unexpected peaks may be impurities that were present from the synthesis.

  • Consider Side Reactions: While amide hydrolysis is the primary pathway, other reactions can occur under harsh conditions.

    • Further Degradation: The primary products (2,4-difluoroaniline) could themselves be unstable under the applied stress conditions and degrade further.

    • Sulfonation: If you are using concentrated sulfuric acid (H₂SO₄) as the acidic stressor, sulfonation of the aromatic ring can occur as a competing reaction, which is a known pathway for acetanilides in highly concentrated H₂SO₄.[9][10][11][12]

  • Use Mass Spectrometry (LC-MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled with your liquid chromatograph (LC-MS). LC-MS provides the mass-to-charge ratio (m/z) of the unknown compounds, which is crucial for elucidating their structures.[13]

Q4: How do I design and execute a robust forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is essential for identifying potential degradants and establishing a stability-indicating analytical method.[1][2] The study involves subjecting the compound to conditions more severe than accelerated stability testing.

Caption: General workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Application:

    • Acid: Transfer a known volume of the stock solution into a flask containing 1N HCl.

    • Base: Transfer a known volume of the stock solution into a separate flask containing 1N NaOH.

    • Control: Prepare a control sample by adding the same volume of stock solution to purified water.

  • Incubation: Place the flasks in a controlled temperature environment (e.g., a water bath at 80°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This stops the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration for analysis using a validated stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1N - 1N HCl60 - 80°CUp to 24h
Base Hydrolysis 0.1N - 1N NaOH60 - 80°CUp to 24h
Oxidation 3% - 30% H₂O₂Room TempUp to 24h
Thermal Dry Heat (Solid State)105°C48h
Photolytic UV/Visible LightRoom TempPer ICH Q1B
Q5: What is the most suitable analytical method for monitoring the degradation of this compound?

A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[14][15][16] An ideal method should be able to separate the parent peak from all degradation products and any formulation excipients.

  • High-Performance Liquid Chromatography (HPLC): This technique provides the necessary resolving power to separate the parent compound from its degradation products (2,4-difluoroaniline and acetic acid), allowing for accurate quantification of each.[13][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown degradation products, LC-MS is invaluable. It couples the separation power of HPLC with the identification capabilities of mass spectrometry.[13][17]

ParameterRecommended Condition
Column C18 (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL

This method is a starting point and must be validated for your specific application as per ICH Q2(R1) guidelines.

Mechanistic Degradation Pathways

A deeper understanding of the reaction mechanisms is key to predicting stability and troubleshooting experimental issues.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][18] This is followed by a series of proton transfers and finally the cleavage of the C-N bond to release 2,4-difluoroaniline and acetic acid.[18]

References

Validation & Comparative

A Comparative Analysis of N-(2,4-Difluorophenyl)acetamide and N-(2,5-Difluorophenyl)acetamide: Unraveling the Influence of Fluorine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter the biological profile of a molecule. This guide provides a comparative analysis of two isomeric compounds, N-(2,4-Difluorophenyl)acetamide and N-(2,5-Difluorophenyl)acetamide. While direct comparative studies on these specific parent molecules are not extensively documented in publicly available literature, we can infer potential differences in their biological activities by examining related derivatives and understanding the structure-activity relationships (SAR) of fluorinated aromatic compounds.

The subtle shift in the fluorine substituent from the 4- to the 5-position on the phenyl ring can influence molecular conformation, electronic properties, and metabolic stability, thereby impacting interactions with biological targets. This guide will explore the reported biological activities of derivatives of both isomers, providing a framework for researchers to conceptualize potential therapeutic applications and to guide future investigations into this class of compounds.

Unveiling the Biological Potential: A Look at Related Derivatives

While data on the parent compounds is sparse, research into more complex molecules incorporating these difluorophenylacetamide moieties offers valuable insights.

This compound Derivatives: A Multi-faceted Profile

Derivatives of this compound have emerged as a promising class of compounds with a diverse range of biological activities. A notable example is N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide (DFTA) , which has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1] It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, and can induce cell cycle arrest and apoptosis.[1] This suggests that the this compound scaffold can serve as a valuable pharmacophore for the development of novel therapeutics in oncology and inflammatory diseases.

N-(2,5-Difluorophenyl)acetamide Derivatives: Primarily Synthetic Intermediates

In contrast, the publicly available literature on N-(2,5-Difluorophenyl)acetamide and its derivatives is more limited. It is frequently cited as a reactant or intermediate in the synthesis of more complex molecules.[2][3] This does not preclude its potential for biological activity, but rather highlights a gap in the current body of research. The exploration of its pharmacological profile remains an open avenue for investigation.

Structure-Activity Relationship (SAR) Insights: The Critical Role of Fluorine Substitution

The differential positioning of fluorine atoms on the phenyl ring is a key determinant of a molecule's interaction with biological targets. While a direct SAR comparison of this compound and N-(2,5-Difluorophenyl)acetamide is not available, we can extrapolate from general principles of medicinal chemistry and studies on other fluorinated compounds.

The 2,4-difluoro substitution pattern results in a distinct electronic distribution and steric profile compared to the 2,5-difluoro arrangement. These differences can influence:

  • Binding Affinity: The orientation and strength of interactions with amino acid residues in a target protein's binding pocket.

  • Metabolic Stability: The susceptibility of the molecule to enzymatic degradation, which in turn affects its pharmacokinetic profile.

  • Lipophilicity: The compound's ability to cross cellular membranes and reach its site of action.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsant agents highlighted the critical role of the substituent on the anilide moiety in determining biological activity.[4] This underscores the importance of the substitution pattern on the phenyl ring for pharmacological effect.

Comparative Biological Activity Data of Related Acetamide Derivatives

To provide a tangible comparison, the following table summarizes the reported biological activities of various acetamide derivatives, which can serve as a proxy for understanding the potential of the two title compounds.

Derivative ClassBiological ActivityKey FindingsReferences
This compound Derivatives Anticancer, Anti-inflammatory, AntioxidantN-(2,4-difluorophenyl)-2-(1H-indol-3-yl)acetamide (DFTA) inhibits cancer cell growth and induces apoptosis.[1]
Halogenated N-Phenylacetamides Antifungal, Antibacterial, Anticancer, HerbicidalThe nature and position of the halogen substituent significantly influence the biological efficacy.[5]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives AnticancerDemonstrated cytotoxic activity against various cancer cell lines, with potency influenced by other substituents.[6][7]
General Acetamide Derivatives Antioxidant, Anti-inflammatory, AnticancerA broad class of compounds with diverse therapeutic potential.[8][9][10]

Experimental Methodologies for Biological Evaluation

For researchers interested in investigating the biological activities of this compound and N-(2,5-Difluorophenyl)acetamide, the following experimental protocols are recommended based on the activities observed in related derivatives.

In Vitro Anticancer Activity Assessment

A crucial first step in determining the potential of these compounds as anticancer agents is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Select and culture human cancer cell lines (e.g., MCF-7, A549, HCT116) B Seed cells into 96-well plates at an optimal density and allow to adhere overnight A->B D Treat cells with varying concentrations of the compounds for 24, 48, and 72 hours B->D C Prepare serial dilutions of This compound and N-(2,5-Difluorophenyl)acetamide C->D E Perform MTT or similar cell viability assay D->E F Measure absorbance to quantify viable cells E->F G Calculate the half-maximal inhibitory concentration (IC50) for each compound F->G H Compare the IC50 values to determine relative cytotoxicity G->H

References

A Comparative In Vitro Analysis of N-(2,4-Difluorophenyl)acetamide and Other Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Acetanilide Scaffolds

For researchers, scientists, and drug development professionals, the acetanilide scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. The strategic incorporation of substituents onto the N-phenyl ring and the acetamide group can profoundly influence the compound's pharmacological profile. This guide provides an in-depth in vitro comparison of N-(2,4-Difluorophenyl)acetamide with other acetanilide derivatives, offering insights into their relative potencies and potential therapeutic applications. By examining key performance metrics from various in vitro assays, we aim to elucidate structure-activity relationships and guide future drug design efforts.

This guide will delve into the comparative analysis of these compounds in three key areas of in vitro assessment: cytotoxicity against cancer cell lines, potential anticonvulsant activity through established in vitro models, and anti-inflammatory efficacy. Detailed experimental protocols are provided to ensure scientific integrity and enable the replication of these findings.

I. Comparative In Vitro Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical initial step in drug discovery, providing a measure of its potential as an anticancer agent and an early indication of its safety profile. Here, we compare the in vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which serve as close structural analogs to this compound, against various human cancer cell lines.

Methodology: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by its absorbance, is directly proportional to the number of living cells in the culture.

  • Cell Culture: Human cancer cell lines, such as PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib) are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.

  • Incubation with MTS: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC₅₀ in µM) of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines.[1]

CompoundRPC3 (IC₅₀ µM)MCF-7 (IC₅₀ µM)HL-60 (IC₅₀ µM)
1a 2-NO₂>100>100>100
1b 3-NO₂52>100>100
1c 4-NO₂80100>100
1d 2-OCH₃>100>100>100
1e 3-OCH₃>100>100>100
1f 4-OCH₃>100>100>100
Imatinib (Control) -4098Not Reported
Structure-Activity Relationship (SAR) Insights

From the data presented, several key structure-activity relationships can be inferred for this series of acetanilide derivatives:

  • Influence of Nitro Group Position: The presence and position of a nitro group on the N-phenyl ring significantly impact cytotoxic activity. A nitro group at the meta-position (Compound 1b ) resulted in the highest potency against the PC3 cell line.

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with an electron-withdrawing nitro group (1a-1c) generally exhibited greater cytotoxicity than those with an electron-donating methoxy group (1d-1f), which were largely inactive.[1]

  • Cell Line Specificity: The cytotoxic effects of these compounds were most pronounced against the PC3 prostate cancer cell line, suggesting a degree of selectivity.[1]

While direct data for this compound is not available in this specific study, the difluoro substitution on the N-phenyl ring represents another form of electron-withdrawing modification. Based on the observed trends, it is plausible that this compound could exhibit notable cytotoxic activity, warranting its inclusion in future comparative in vitro screening.

II. Comparative In Vitro Anticonvulsant Activity

Acetanilide derivatives have long been investigated for their potential as anticonvulsant agents. In vitro models of seizures provide a valuable platform for the initial screening and mechanistic evaluation of these compounds.

Methodology: In Vitro Seizure Models

In vitro models of epileptiform activity can be induced in rodent hippocampal slices or primary neuronal cultures. These models allow for the direct assessment of a compound's ability to modulate neuronal excitability and synaptic transmission. Two common in vitro models mimic the in vivo Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.

  • Hippocampal Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from rodents and maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Induction of Seizure-like Activity: A high-frequency electrical stimulation (e.g., 100 Hz for 1 second) is delivered to induce a seizure-like afterdischarge.

  • Compound Application: The test compound is bath-applied to the slice at various concentrations.

  • Data Analysis: The effect of the compound on the duration and amplitude of the afterdischarge is measured. A reduction in these parameters indicates potential anticonvulsant activity.[2]

  • Neuronal Culture or Slice Preparation: Primary hippocampal neuronal cultures or hippocampal slices are prepared and maintained as described above.

  • Induction of Epileptiform Activity: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is added to the perfusion medium to induce epileptiform activity, characterized by paroxysmal depolarization shifts.[3]

  • Compound Application: The test compound is co-applied with PTZ.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are used to monitor the neuronal membrane potential and firing patterns.

  • Data Analysis: The ability of the compound to suppress or abolish the PTZ-induced epileptiform discharges is quantified.[3]

Comparative Anticonvulsant Profile (Inferred from In Vivo Data)

While direct in vitro comparative data for this compound is limited, in vivo studies on related acetanilide derivatives provide valuable insights into their potential anticonvulsant activity and structure-activity relationships. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents are standard preclinical screens.

Compound StructureMES ActivityscPTZ ActivityNeurotoxicityReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives ActiveInactiveLow[4]
Phthalimide acetamide derivatives ActiveVariableLow[5]
N-arylazole acetamide derivatives ActiveVariableLow
Structure-Activity Relationship (SAR) Insights
  • Role of the N-Aryl Substituent: In vivo studies have consistently shown that the nature and position of substituents on the N-phenyl ring are critical determinants of anticonvulsant activity. Halogen substitutions, such as fluorine and chlorine, are often associated with enhanced potency.

  • Importance of the Amide Linker: The acetamide linkage is a key pharmacophoric feature, likely involved in crucial interactions with biological targets.

  • Terminal Group Modifications: Modifications at the terminus of the acetamide side chain, such as the introduction of heterocyclic rings (e.g., piperazine, phthalimide, triazole), have yielded compounds with significant anticonvulsant activity, particularly in the MES model, which is predictive of efficacy against generalized tonic-clonic seizures.[4][5]

The 2,4-difluoro substitution pattern in this compound suggests that it could possess significant anticonvulsant properties, making it a compelling candidate for evaluation in the in vitro seizure models described above.

III. Comparative In Vitro Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Acetanilide derivatives have been explored for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators.

Methodology: In Vitro Anti-inflammatory Assays

Two common in vitro assays for assessing anti-inflammatory activity are the bovine serum albumin (BSA) denaturation assay and the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: This assay is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Incubation: The samples are incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. Diclofenac sodium is typically used as a reference standard.[6]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage inhibition of NO production is determined relative to LPS-stimulated cells without the test compound.[7]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Anticonvulsant Anticonvulsant Assay (In Vitro) cluster_AntiInflammatory Anti-inflammatory Assay C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Incubate (48h) C2->C3 C4 Add MTS Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 A1 Prepare Brain Slices / Neuronal Culture A2 Induce Epileptiform Activity (MES/PTZ) A1->A2 A3 Apply Test Compounds A2->A3 A4 Electrophysiological Recording A3->A4 A5 Analyze Seizure Suppression A4->A5 I1 BSA Denaturation or Macrophage Culture I2 Treat with Compounds I1->I2 I3 Induce Denaturation (Heat) or Inflammation (LPS) I2->I3 I4 Measure Turbidity or Nitric Oxide I3->I4 I5 Calculate % Inhibition I4->I5

Caption: A generalized workflow for the in vitro evaluation of acetanilide derivatives.

Potential Anti-inflammatory Mechanisms

Acetanilide derivatives may exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), some acetanilides may inhibit COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

  • Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.

  • Inhibition of Nitric Oxide Synthase (iNOS): By inhibiting the expression or activity of iNOS, these compounds can reduce the production of nitric oxide, a key inflammatory mediator.

The presence of fluorine atoms in this compound can enhance its lipophilicity and potentially improve its interaction with the active sites of target enzymes, making it an interesting candidate for anti-inflammatory screening.

IV. Discussion and Future Directions

This comparative guide highlights the significant therapeutic potential of acetanilide derivatives and underscores the importance of systematic in vitro evaluation. The data on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reveal that substitutions on the N-phenyl ring are a key determinant of cytotoxic activity, with electron-withdrawing groups enhancing potency. While direct in vitro anticonvulsant and anti-inflammatory data for this compound are not yet widely available, the collective evidence from related compounds suggests that it is a promising candidate for investigation in these areas.

Future research should focus on the direct comparative in vitro screening of this compound against a panel of other acetanilide derivatives in anticonvulsant and anti-inflammatory assays. Such studies will provide a clearer understanding of its pharmacological profile and its potential for further development. Mechanistic studies, including enzyme inhibition assays (e.g., COX-1/COX-2) and the analysis of inflammatory signaling pathways, will be crucial in elucidating its mode of action.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Produces Acetanilide Acetanilide Derivatives Acetanilide->IKK Inhibits? Acetanilide->NFkB Inhibits? Acetanilide->iNOS_Protein Inhibits?

References

A Comparative Guide to the Structural Validation of N-(2,4-Difluorophenyl)acetamide: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the realm of medicinal chemistry and materials science, compounds like N-(2,4-Difluorophenyl)acetamide (C₈H₇F₂NO) are of significant interest due to the prevalence of the difluorophenyl moiety in bioactive molecules. Rigorous structural validation is therefore not merely a procedural step but a critical foundation for understanding structure-activity relationships and ensuring the integrity of scientific findings.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques for the comprehensive validation of this compound's structure. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density of the constituent atoms and, consequently, build a precise model of the molecular structure with atomic coordinates.[1]

Experimental Protocol: A Step-by-Step Workflow for Structural Determination

The successful crystallographic analysis of this compound hinges on a meticulous and systematic approach. The following protocol outlines the key steps, from crystal growth to structure refinement, providing the rationale behind each stage.

Step 1: Synthesis and Purification of this compound

Prior to any crystallographic analysis, the synthesis and purification of this compound are paramount. High purity is essential for the growth of well-ordered single crystals. A common synthetic route involves the acylation of 2,4-difluoroaniline with acetic anhydride or acetyl chloride.

Step 2: Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a crystal with dimensions of approximately 0.1-0.3 mm on each side, free of cracks and other defects. Slow evaporation of a saturated solution is a widely used technique.

  • Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects. The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is ideal.

Step 3: Data Collection

A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Rationale: Refinement involves adjusting the atomic coordinates, thermal parameters, and other variables to minimize the difference between the experimental data and the model. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow: From Molecule to Final Structure

The process of X-ray crystallographic validation can be visualized as a linear workflow, with each step building upon the successful completion of the previous one.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis synthesis Synthesis of N-(2,4- Difluorophenyl)acetamide purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Final Model structure_refinement->validation

Figure 1: Workflow for the structural validation of this compound by X-ray crystallography.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer valuable and often complementary information, particularly regarding the molecule's structure in solution and its connectivity.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2]Unambiguous determination of absolute structure and stereochemistry.Requires high-quality single crystals, which can be difficult to grow.[1] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F). 2D NMR techniques (COSY, HSQC, HMBC) establish through-bond correlations.[3][4]Provides structural information in solution, which is often more relevant to biological activity. Non-destructive.Does not provide a complete 3D structure with atomic coordinates. Can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS) Provides the precise molecular weight and elemental composition of the molecule. Fragmentation patterns can offer clues about the molecular structure.[5][6]High sensitivity and requires very small amounts of sample.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on the absorption of infrared radiation.Rapid and non-destructive. Useful for confirming the presence of key functional groups (e.g., amide C=O and N-H bonds).Provides limited information about the overall molecular structure.

Synergistic Approach: The Power of Combined Data

For a comprehensive and irrefutable structural validation of this compound, a synergistic approach employing multiple techniques is recommended. X-ray crystallography can provide the definitive solid-state structure, while NMR spectroscopy confirms the connectivity and solution-state conformation. Mass spectrometry verifies the molecular formula, and IR spectroscopy confirms the presence of key functional groups.

Synergistic_Validation cluster_techniques Analytical Techniques cluster_information Structural Information This compound This compound xray X-ray Crystallography nmr NMR Spectroscopy ms Mass Spectrometry ir IR Spectroscopy structure_3d 3D Structure & Stereochemistry xray->structure_3d connectivity Connectivity & Solution Conformation nmr->connectivity molecular_formula Molecular Formula ms->molecular_formula functional_groups Functional Groups ir->functional_groups Validated Structure Validated Structure

Figure 2: A synergistic approach to the structural validation of this compound.

References

A Comparative Guide to the Synthesis of N-(2,4-Difluorophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. N-(2,4-Difluorophenyl)acetamide, a valuable building block in the synthesis of various pharmaceutically active compounds, presents a case study in the strategic selection of synthetic routes. This guide provides a comparative analysis of the most common and effective methods for the preparation of this compound, offering in-depth technical insights and field-proven expertise to inform your experimental choices.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇F₂NO, is an acetanilide derivative featuring a difluorinated phenyl ring.[1][2][3] The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial precursor in the development of novel therapeutics across various disease areas. The choice of synthetic methodology for its preparation can profoundly impact the overall efficiency, cost-effectiveness, and environmental footprint of a drug development program.

Comparative Analysis of Synthesis Routes

This guide will dissect three primary synthetic strategies for this compound:

  • Classical Acylation with Acetic Anhydride: A traditional and straightforward approach.

  • Acylation with Acetyl Chloride: A more reactive alternative to acetic anhydride.

  • Modern Amide Bond Formation using Coupling Reagents: A versatile method offering mild reaction conditions.

Each route will be evaluated based on reaction efficiency, ease of execution, purity of the final product, and considerations for scale-up.

Route 1: Classical Acylation with Acetic Anhydride

This method represents the most direct and established route for the acylation of anilines. The reaction proceeds via the nucleophilic attack of the amino group of 2,4-difluoroaniline on one of the carbonyl carbons of acetic anhydride.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the protonated amide. A subsequent deprotonation step, often facilitated by a mild base or another molecule of the aniline starting material, affords the final this compound product and acetic acid as a byproduct.

2,4-Difluoroaniline 2,4-Difluoroaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2,4-Difluoroaniline->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse Acetate_Leaving_Group Acetate Leaving Group Tetrahedral_Intermediate->Acetate_Leaving_Group Product This compound Protonated_Amide->Product Deprotonation Acetic_Acid Acetic Acid Byproduct Protonated_Amide->Acetic_Acid

Figure 1: Reaction mechanism of acylation with acetic anhydride.

Experimental Protocol

A detailed protocol for a similar substrate, N-(3,4-difluorophenyl)acetamide, provides a strong foundational method.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or conduct the reaction neat.

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution of 2,4-difluoroaniline. The reaction is often exothermic, and cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. A study on the synthesis of N-aryl amides using this method reported yields in the range of 50-68% after column chromatography.[5] For a similar compound, N-(2-acetylphenyl)acetamide, a yield of 96% was achieved after recrystallization from ethanol.[6]

Route 2: Acylation with Acetyl Chloride

Utilizing acetyl chloride offers a more reactive alternative for the acylation of 2,4-difluoroaniline. Due to its higher reactivity, this reaction typically proceeds more rapidly and at lower temperatures. However, it necessitates the use of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insight

The mechanism is a nucleophilic acyl substitution.[1] The nitrogen atom of 2,4-difluoroaniline attacks the highly electrophilic carbonyl carbon of acetyl chloride.[7] The resulting tetrahedral intermediate expels a chloride ion, a very good leaving group, to form a protonated amide. A base, such as triethylamine or pyridine, is required to scavenge the liberated proton, driving the reaction to completion and preventing the formation of the unreactive aniline hydrochloride salt.

2,4-Difluoroaniline 2,4-Difluoroaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2,4-Difluoroaniline->Tetrahedral_Intermediate Nucleophilic Attack Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse Chloride_Ion Chloride Ion Tetrahedral_Intermediate->Chloride_Ion Product This compound Protonated_Amide->Product Protonated_Base Protonated Base Protonated_Amide->Protonated_Base Base Base (e.g., Et3N) Base->Product Deprotonation

Figure 2: Reaction mechanism of acylation with acetyl chloride.

Experimental Protocol

Based on a general procedure for the N-acetylation of anilines.[8][9]

  • Reaction Setup: Dissolve 2,4-difluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq) in an inert anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the solution in an ice bath and add acetyl chloride (1.05-1.2 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC. These reactions are often complete within a few hours.

  • Work-up: After completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound. A study on phase transfer catalyzed N-acetylation of anilines with acetyl chloride reported high yields.[8]

Route 3: Modern Amide Bond Formation using Coupling Reagents

For substrates that may be sensitive to the conditions of classical acylation, modern peptide coupling reagents provide a mild and efficient alternative. This route involves the reaction of 2,4-difluoroaniline with acetic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[7][10][11][12]

Mechanistic Insight

The coupling reagent, such as EDC, activates the carboxylic acid (acetic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 2,4-difluoroaniline. To improve efficiency and suppress potential side reactions and racemization (if a chiral acid is used), an additive like HOBt is often included, which reacts with the O-acylisourea to form an active ester. This active ester then readily reacts with the aniline to form the desired amide bond, regenerating the additive. The urea byproduct from EDC is typically water-soluble, facilitating its removal during work-up.[11]

Acetic_Acid Acetic Acid O-Acylisourea O-Acylisourea Intermediate Acetic_Acid->O-Acylisourea Activation EDC EDC EDC->O-Acylisourea Product This compound O-Acylisourea->Product Nucleophilic Attack Urea_Byproduct Urea Byproduct O-Acylisourea->Urea_Byproduct 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline->Product

Figure 3: Simplified mechanism of EDC-mediated amide coupling.

Experimental Protocol

Adapted from a general procedure for EDC/HOBt mediated amide bond formation.[7]

  • Reaction Setup: In a round-bottom flask, dissolve acetic acid (1.0 eq), 2,4-difluoroaniline (1.0 eq), and HOBt (or OxymaPure) (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture in an ice bath and add EDC hydrochloride (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Comparative Summary

FeatureRoute 1: Acetic AnhydrideRoute 2: Acetyl ChlorideRoute 3: Coupling Reagents
Reagents 2,4-Difluoroaniline, Acetic Anhydride2,4-Difluoroaniline, Acetyl Chloride, Base2,4-Difluoroaniline, Acetic Acid, EDC, HOBt
Byproducts Acetic AcidHCl (neutralized by base)Water-soluble urea
Reaction Conditions Room temp. to moderate heating0 °C to room temperature0 °C to room temperature
Reaction Time Moderate to longShort to moderateModerate to long
Yield Generally good to high[6]Typically high[8]Good to excellent[7]
Purity of Crude Good, requires purificationGood, requires purificationOften high, purification may be simpler
Ease of Work-up Simple precipitationAqueous extractions requiredAqueous extractions, easy byproduct removal
Cost LowLow to moderateHigher
Safety Corrosive, lachrymatorHighly corrosive, reacts violently with waterGenerally less hazardous reagents

Senior Application Scientist's Recommendation

The optimal synthesis route for this compound is contingent upon the specific requirements of the research or development project.

  • For large-scale, cost-effective synthesis , the classical acylation with acetic anhydride (Route 1) is often the preferred method due to its simplicity, low cost of reagents, and straightforward work-up, especially if the reaction can be run neat. While yields may be slightly lower than other methods, the economic advantages are significant.

  • For rapid synthesis with high yields on a laboratory scale , acylation with acetyl chloride (Route 2) is an excellent choice. Its high reactivity ensures a swift conversion, though careful handling of the corrosive reagent and the need for a base are important considerations.

  • For syntheses requiring mild conditions , particularly with sensitive or complex substrates where other functional groups might be present, the use of coupling reagents like EDC/HOBt (Route 3) is highly recommended. Although the reagents are more expensive, this method offers high yields, excellent purity, and operational simplicity, minimizing the risk of side reactions.

Ultimately, the decision should be based on a balanced consideration of factors including scale, cost, available equipment, and the desired purity of the final product. It is always advisable to perform small-scale trial reactions to optimize conditions for the chosen route before proceeding to a larger scale.

References

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC-UV vs. GC-MS for the Analysis of N-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Methodologies

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. The compound N-(2,4-Difluorophenyl)acetamide (C₈H₇F₂NO, MW: 171.14 g/mol ) serves as a crucial intermediate or building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is essential for ensuring process consistency, final product purity, and, ultimately, patient safety.

The choice of analytical technique is a critical decision point. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely deployed techniques in the pharmaceutical industry. While both are capable of quantifying this compound, they operate on fundamentally different principles, each presenting a unique profile of strengths and limitations.

This guide presents a comprehensive cross-validation study comparing the performance of a developed HPLC-UV method and a GC-MS method for the quantitative analysis of this compound. The process of cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose, yielding equivalent and reliable results.[3][4] This is not merely a method transfer between labs, but a deeper comparison of the methods' intrinsic capabilities. All validation parameters and acceptance criteria are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Principles of Separation & Detection: A Tale of Two Techniques

Understanding the core principles of each technique is fundamental to interpreting the validation data and making informed decisions.

  • High-Performance Liquid Chromatography (HPLC): This technique separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase setup (e.g., C18 column) is ideal. The analyte, dissolved in the mobile phase, travels through the column, and its retention is governed by its hydrophobic interactions with the stationary phase. Detection via a UV-Vis spectrophotometer is effective due to the aromatic ring in the analyte's structure, which absorbs UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is predicated on the analyte's volatility and thermal stability. The sample is vaporized in a heated inlet and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for unequivocal identification and highly selective quantification.[9]

The Cross-Validation Workflow

A successful cross-validation study requires a systematic approach, ensuring that both methods are assessed under identical, well-defined conditions using the same batches of standards and samples.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Parallel Analysis cluster_eval Phase 3: Data Evaluation & Comparison Define Define Validation Parameters (ICH Q2(R1)) Protocol Develop & Approve Cross-Validation Protocol Define->Protocol Prepare Prepare Homogenous Sample Batch (Spiked & Unspiked Matrix) Protocol->Prepare HPLC_Analyze Analyze Samples via Validated HPLC-UV Method Prepare->HPLC_Analyze GCMS_Analyze Analyze Samples via Validated GC-MS Method Prepare->GCMS_Analyze Compare Compare Validation Data (Accuracy, Precision, Linearity etc.) HPLC_Analyze->Compare GCMS_Analyze->Compare Stats Perform Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Generate Final Cross-Validation Report Stats->Report

Caption: High-level workflow for the cross-validation of two analytical methods.

Experimental Protocols & Methodologies

The causality behind each parameter is critical. Choices were made to ensure robust, reliable, and reproducible data for both techniques.

HPLC-UV Method Workflow

The HPLC method is designed for simplicity and high throughput, leveraging the analyte's UV-active nature.

HPLC_Workflow cluster_hplc_prep Sample Preparation cluster_hplc_analysis Chromatographic Analysis cluster_hplc_data Data Processing A Weigh 10 mg Sample B Dissolve in 10 mL Diluent (Methanol/Water, 50:50) A->B C Vortex & Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Isocratic Elution C18 Column (4.6x150mm, 5µm) E->F G UV Detection at 254 nm F->G H Integrate Peak at Analyte Retention Time (Rt) G->H I Quantify using External Standard Calibration Curve H->I

Caption: Step-by-step analytical workflow for the HPLC-UV method.

Detailed HPLC-UV Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v). Rationale: This composition provides optimal retention and peak shape, eluting the analyte in a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 254 nm. Rationale: This wavelength offers high sensitivity for the aromatic system in the analyte.

  • Injection Volume: 10 µL.

  • Diluent: Methanol:Water (50:50 v/v).

GC-MS Method Workflow

The GC-MS method is designed for high selectivity and definitive identification, leveraging the analyte's volatility.

GCMS_Workflow cluster_gc_prep Sample Preparation cluster_gc_analysis Chromatographic & MS Analysis cluster_gc_data Data Processing A Weigh 10 mg Sample B Dissolve in 10 mL Ethyl Acetate A->B C Vortex to Dissolve B->C D Transfer to GC Vial C->D E Inject 1 µL into GC Inlet (Splitless) D->E F Separation on DB-5ms Column E->F G Electron Ionization (EI, 70 eV) F->G H MS Detection (SIM Mode) G->H I Integrate Quantifier Ion Peak H->I J Confirm with Qualifier Ions I->J K Quantify using External Standard Calibration Curve J->K

References

A Comparative Spectroscopic Guide to Fluorinated Acetanilide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Acetanilide, a simple yet important pharmacophore, serves as an excellent scaffold for illustrating this principle. The positional isomerism of a single fluorine atom on the phenyl ring of acetanilide (ortho-, meta-, and para-) gives rise to three distinct compounds with subtly different electronic and steric properties. Unambiguously distinguishing between these isomers—2'-fluoroacetanilide, 3'-fluoroacetanilide, and 4'-fluoroacetanilide—is critical for synthesis, quality control, and regulatory compliance.

This guide provides an in-depth comparative analysis of these three isomers using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing researchers and drug development professionals with the expertise to confidently characterize these and similar fluorinated compounds.

The Analytical Workflow: A Multi-Technique Approach

A robust analytical strategy for isomer differentiation relies not on a single technique, but on the synergistic information provided by multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a comprehensive and unambiguous structural assignment.

Analytical_Workflow Figure 1. General Analytical Workflow for Isomer Characterization cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomers Fluorinated Acetanilide Isomers (ortho, meta, para) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomers->NMR IR FT-IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS m/z Ratios Fragmentation MS->Data_MS Conclusion Unambiguous Isomer Identification Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: General Analytical Workflow for Isomer Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment and connectivity of magnetically active nuclei.[1] For fluorinated compounds, the analysis is enriched by the presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, making it ideal for NMR analysis.[2]

Expertise & Causality:

The key to differentiating the isomers lies in how the electronegative fluorine atom electronically influences the nearby ¹H and ¹³C nuclei, and how through-bond spin-spin coupling creates unique signal multiplicities. The magnitude of coupling constants (J) between fluorine and hydrogen (J_HF) or carbon (J_CF) is distance-dependent, providing definitive proof of the substituent's position.[3]

  • ¹H NMR: The aromatic region is most diagnostic. The symmetry of the para-isomer results in a simpler spectrum (typically two signals exhibiting an AA'MM'X pattern) compared to the ortho- and meta-isomers, which will each display four distinct aromatic proton signals.[4] The magnitude of the J_HF coupling will be largest for the proton ortho to the fluorine (³J_HF), smaller for the meta proton (⁴J_HF), and smallest for the para proton (⁵J_HF).

  • ¹³C NMR: The carbon directly attached to the fluorine (C-F) will appear as a doublet with a very large one-bond coupling constant (¹J_CF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings, the magnitudes of which are again invaluable for assignment.[3]

  • ¹⁹F NMR: This is the most direct probe. Each isomer will exhibit a single resonance at a unique chemical shift, providing a rapid and clear method of differentiation.[5]

Data Presentation: Comparative NMR Data
Parameter 2'-Fluoroacetanilide (ortho) 3'-Fluoroacetanilide (meta) 4'-Fluoroacetanilide (para)
¹H δ (Aromatic) ~8.1 (d), 7.5 (m), 7.2 (m), 7.1 (m)~7.6 (s), 7.3 (m), 7.2 (m), 6.8 (m)~7.5 (dd), 7.0 (t)
¹H δ (NH) ~8.2 (s)~7.8 (s)~7.6 (s)
¹H δ (CH₃) ~2.2 (s)~2.1 (s)~2.1 (s)
¹³C δ (C-F) ~152 (d, ¹J_CF ≈ 245 Hz)~163 (d, ¹J_CF ≈ 243 Hz)~159 (d, ¹J_CF ≈ 241 Hz)
¹³C δ (C=O) ~168.5~168.8~168.6
¹⁹F δ ~ -125 ppm~ -112 ppm~ -118 ppm
Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). Coupling constants (J) are in Hz. Data is compiled based on typical values and information from sources such as SpectraBase.[6]
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the fluoroacetanilide isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned to the frequencies for ¹H, ¹³C, and ¹⁹F.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary.[7]

  • ¹⁹F Spectrum Acquisition: Acquire a one-dimensional fluorine spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software (e.g., Mnova). Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] While many of the key functional group absorptions (amide bands) will be similar across the three isomers, the "fingerprint region" (below 1500 cm⁻¹) contains vibrations that are unique to the overall molecular structure, including the critical C-F and aromatic C-H bending modes.[9]

Expertise & Causality:

The position of the fluorine substituent dictates the symmetry of the molecule, which in turn affects the allowed vibrational modes.

  • Amide Bands: The N-H stretch (~3300 cm⁻¹), C=O stretch (Amide I, ~1660-1670 cm⁻¹), and N-H bend (Amide II, ~1540-1550 cm⁻¹) will be present in all three isomers. Subtle shifts may occur due to electronic effects, but these are generally not sufficient for unambiguous differentiation on their own.[9]

  • C-F Stretch: The carbon-fluorine stretching vibration is a key diagnostic peak. Its position is sensitive to the electronic environment. Experimental data shows a clear and reliable difference in the C-F stretching frequency for the ortho-, meta-, and para-isomers.[10]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.

IR_Vibrations Figure 2. Key IR Vibrational Modes for Fluoroacetanilides NH_Stretch N-H Stretch ~3300 cm⁻¹ Amide_I C=O Stretch (Amide I) ~1670 cm⁻¹ Amide_II N-H Bend (Amide II) ~1540 cm⁻¹ CF_Stretch C-F Stretch ~1140-1210 cm⁻¹ CH_Bending Aromatic C-H Out-of-Plane Bend ~750-850 cm⁻¹ Fingerprint Fingerprint Region < 1500 cm⁻¹

Caption: Key IR Vibrational Modes for Fluoroacetanilides.

Data Presentation: Comparative FT-IR Data
Vibrational Mode 2'-Fluoroacetanilide (ortho) 3'-Fluoroacetanilide (meta) 4'-Fluoroacetanilide (para)
N-H Stretch ~3290 cm⁻¹~3290 cm⁻¹~3295 cm⁻¹
C=O Stretch (Amide I) ~1670 cm⁻¹~1665 cm⁻¹~1668 cm⁻¹
N-H Bend (Amide II) ~1545 cm⁻¹~1550 cm⁻¹~1555 cm⁻¹
C-F Stretch ~1196 cm⁻¹ ~1140 cm⁻¹ ~1210 cm⁻¹
Aromatic C-H Bend ~755 cm⁻¹~780, ~870 cm⁻¹~830 cm⁻¹
Note: Wavenumbers are approximate. Data for C-F stretch is based on KBr measurements from authoritative sources.[10] Other values are typical for substituted acetanilides.[9]
Experimental Protocol: KBr Pellet FT-IR Spectroscopy
  • Sample Preparation: Grind 1-2 mg of the fluoroacetanilide isomer with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[9]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.[9]

  • Data Analysis: The background is automatically subtracted by the instrument software. Analyze the resulting spectrum by identifying the characteristic absorption bands.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.[11] While all three isomers have the same molecular weight (153.15 g/mol ), subtle differences in the relative abundance of fragment ions may exist due to the influence of the fluorine's position on bond stabilities.

Expertise & Causality:

Under Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation. The primary and most diagnostic fragmentation pathway for acetanilides is the loss of a neutral ketene molecule (H₂C=C=O, 42 Da) via a McLafferty-type rearrangement, resulting in a fluoroaniline radical cation.[12]

MS_Fragmentation Figure 3. Primary EI Fragmentation of Fluoroacetanilides Parent Fluoroacetanilide [C₈H₈FNO]⁺• m/z = 153 Fragment1 Fluoroaniline Cation [C₆H₆FN]⁺• m/z = 111 Parent->Fragment1 Primary Fragmentation Fragment2 Acetyl Cation [C₂H₃O]⁺ m/z = 43 Parent->Fragment2 Alternative Cleavage Neutral_Loss - H₂C=C=O (Ketene)

Caption: Primary EI Fragmentation of Fluoroacetanilides.

Data Presentation: Comparative Mass Spectrometry Data
Isomer Molecular Ion (M⁺•) [m/z] [M - 42]⁺• [m/z] [CH₃CO]⁺ [m/z]
2'-Fluoroacetanilide 15311143
3'-Fluoroacetanilide 15311143
4'-Fluoroacetanilide 15311143
Note: Data obtained from the NIST Chemistry WebBook for 3'- and 4'-fluoroacetanilide.[12][13] The m/z values for the primary fragments are identical. Differentiation relies on comparing the full spectra and relative intensities, though these are often very similar.
Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment ions.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous characterization of the 2'-, 3'-, and 4'-fluoroacetanilide isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry confirms the correct molecular weight, it offers limited power for isomer differentiation. The true distinguishing power lies in a combined analysis of NMR and IR spectroscopy.

  • NMR spectroscopy provides the most definitive data. The unique chemical shifts in the ¹⁹F spectrum, coupled with the distinct splitting patterns and J_HF coupling constants in the ¹H spectrum, allow for a confident assignment of the fluorine's position.

  • FT-IR spectroscopy serves as a rapid and effective confirmation method. The position of the C-F stretching vibration in the fingerprint region provides a clear and experimentally validated marker for each specific isomer.

By understanding the principles behind each technique and the causal relationship between molecular structure and spectral output, researchers can confidently navigate the challenges of isomer characterization in drug discovery and chemical development.

References

Introduction: The Rising Significance of the Acetamide Scaffold and In-Silico Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Analysis of N-(2,4-Difluorophenyl)acetamide Derivatives

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison and methodological workflow for the in-silico evaluation of this compound and related N-aryl acetamide derivatives. It is designed for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery. We will explore a practical case study, delve into a validated computational workflow, and provide the rationale behind key experimental choices to ensure scientific rigor and reproducibility.

The N-aryl acetamide moiety is a privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been identified as potent modulators of enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[1] The N-(2,4-Difluorophenyl) substitution, in particular, is a common strategy to enhance metabolic stability and binding affinity. Given the ever-growing need for novel therapeutics for conditions like Parkinson's and Alzheimer's disease, the rational design of new acetamide-based inhibitors is a key research priority.[1]

In-silico molecular docking has become an indispensable tool in this process. It allows for the rapid, cost-effective screening of virtual compound libraries against a specific protein target. By predicting the binding affinity and conformation of a ligand within a receptor's active site, docking studies provide crucial insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates.

Case Study: Comparative Docking Analysis of Acetamide Derivatives Against Monoamine Oxidase B (MAO-B)

To illustrate the power of this approach, we will examine a comparative study of newly synthesized N-aryl-2-(N-disubstituted) acetamide compounds targeting MAO-B, a key enzyme in the progression of Parkinson's disease.[1]

Rationale for Target Selection: MAO-B in Parkinson's Disease

Monoamine Oxidase B (MAO-B) is an enzyme primarily responsible for the degradation of dopamine in the brain. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic availability of dopamine, providing symptomatic relief. Therefore, the development of selective MAO-B inhibitors is a well-established therapeutic strategy.[1]

Ligand Selection and Performance Comparison

In a recent study, a series of N-aryl acetamide derivatives were synthesized and evaluated in-silico for their potential as MAO-B inhibitors.[1] The performance of three of these novel compounds (designated 5b, 5c, and 5d) was compared against the known drug, Zonisamide. The binding free energy (ΔGbind), calculated using the Induced Fit Docking (IFD) method followed by MM-GBSA calculations, serves as the primary metric for comparison. A more negative value indicates a stronger, more favorable binding interaction.

Table 1: Comparative Binding Free Energies of Acetamide Derivatives against MAO-B

Compound IDChemical Name/SubstitutionBinding Free Energy (ΔGbind) (kcal/mol)
5b N-(2,4-difluorophenyl)-2-(piperidin-1-yl)acetamide-56.54
5c 2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide-62.45
5d N-(2,4-difluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide-55.88
Reference Zonisamide (Known Drug)-47.16

Data synthesized from Camargo-Ayala et al., RSC Advances, 2024.[1]

Analysis and Structure-Activity Relationship (SAR) Insights

The in-silico data presented in Table 1 yields several critical insights:

  • Superior Performance of Novel Derivatives: All three novel acetamide compounds (5b, 5c, and 5d) exhibited significantly better binding free energies than the reference drug, Zonisamide. This suggests a strong potential for this scaffold to yield potent MAO-B inhibitors.[1]

  • Identification of the Top Candidate: Compound 5c emerged as the most promising candidate in the series, with a ΔGbind of -62.45 kcal/mol.[1]

  • SAR Insights: The superior performance of compound 5c , which features a seven-membered azepane ring, compared to 5b (six-membered piperidine ring) suggests that the size and conformation of the aliphatic amine moiety are critical for optimal interaction within the MAO-B active site. This finding provides a clear direction for future chemical modifications to further enhance binding affinity.

Experimental Protocol: A Validated In-Silico Docking Workflow

This section provides a detailed, step-by-step methodology for conducting a molecular docking study on a novel acetamide derivative against a target protein like MAO-B. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Required Software and Resources
  • Molecular Target Structure: A high-resolution crystal structure of the target protein (e.g., MAO-A, PDB ID: 2Z5X) from the Protein Data Bank (PDB).[2]

  • 2D Chemical Drawing: ChemDraw or similar software.

  • 3D Structure Conversion & Energy Minimization: Chem3D Ultra or similar software with molecular mechanics (e.g., MM2) capabilities.[2]

  • Docking Software: A comprehensive docking suite such as PyRx, which integrates AutoDock Vina for docking calculations and visualization.[2]

Step 1: Protein Preparation (The Receptor)

The goal of this step is to prepare a clean, chemically correct receptor model for docking.

  • Obtain Structure: Download the PDB file (e.g., 2Z5X) for human MAO-A.

  • Clean the Structure: Load the PDB file into your docking software. Remove all non-essential molecules, including water, co-crystallized ligands, and any cofactors or ions not essential for the binding interaction you are studying.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonding interactions.

  • Assign Charges: Compute and assign appropriate partial charges (e.g., Gasteiger charges) to all atoms.

  • Define the Binding Site: Identify the active site of the enzyme. This is often done by referencing the position of the co-crystallized ligand in the original PDB file. Define a "grid box" that encompasses this entire binding pocket. The grid box defines the three-dimensional space where the docking algorithm will attempt to place the ligand.

Step 2: Ligand Preparation (The Derivative)

This step ensures the ligand is in a realistic, low-energy 3D conformation.

  • Draw 2D Structure: Draw the this compound derivative using ChemDraw Ultra.[2]

  • Convert to 3D: Convert the 2D drawing into a 3D structure using a program like Chem3D Ultra.[2]

  • Energy Minimization: This is a critical step. Perform an energy minimization of the 3D structure using a molecular mechanics force field like MM2.[2] This process adjusts bond lengths and angles to find a stable, low-energy conformation of the molecule, which is essential for a realistic docking simulation.

  • Save in Correct Format: Save the final, energy-minimized 3D structure in a compatible format, such as .pdb, for use in the docking software.[2]

Step 3: Molecular Docking Execution
  • Load Structures: Load the prepared protein and ligand files into the docking software (e.g., PyRx).

  • Configure Docking Parameters: Select the docking algorithm (e.g., AutoDock Vina). The "exhaustiveness" parameter controls the computational effort; a higher value increases the chance of finding the true lowest-energy binding pose but takes longer. An exhaustiveness of 8 is a common starting point.

  • Run Simulation: Initiate the docking run. The software will systematically explore different positions and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates binding affinity.

Step 4: Analysis and Visualization of Results
  • Analyze Docking Scores: The primary output is a list of binding poses ranked by their predicted binding affinity (or docking score), typically in kcal/mol. The pose with the most negative score is considered the most favorable.

  • Visualize Interactions: Load the top-ranked protein-ligand complex into a molecular visualizer. Analyze the specific intermolecular interactions, such as:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and amino acid residues in the active site. Note the donor, acceptor, and distance.

    • Hydrophobic Interactions: Observe interactions between nonpolar parts of the ligand and hydrophobic residues.

    • Pi-Pi Stacking: Look for stacking interactions between aromatic rings on the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Workflow Visualization

The following diagram illustrates the logical flow of the in-silico docking protocol described above.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Download Protein Structure (e.g., from PDB) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate Grid Define Binding Site (Grid Box Generation) Protonate->Grid DrawLig Draw 2D Ligand (e.g., Acetamide Derivative) Convert3D Convert to 3D Structure DrawLig->Convert3D Minimize Energy Minimization (MM2) Convert3D->Minimize Minimize->Grid Dock Execute Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Scores (Binding Energy, kcal/mol) Dock->Analyze Visualize Visualize Binding Pose (H-Bonds, Hydrophobic Int.) Analyze->Visualize SAR Derive SAR & Select Candidates for Synthesis Visualize->SAR

Caption: A validated workflow for in-silico molecular docking studies.

Conclusion and Future Outlook

This guide demonstrates that in-silico molecular docking is a powerful and predictive tool for evaluating this compound derivatives and related compounds. The case study on MAO-B inhibitors clearly shows how computational methods can effectively rank potential drug candidates and provide actionable insights for medicinal chemists, highlighting compound 5c as a promising lead for further development.[1]

The detailed workflow provides a robust framework for researchers to conduct their own docking studies with confidence. While in-silico results are predictive, the logical next steps involve synthesizing the most promising candidates (like 5c) and validating their activity through in-vitro enzyme inhibition assays. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.

References

A Head-to-Head Comparison of N-(2,4-Difluorophenyl)acetamide with Known Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of N-(2,4-Difluorophenyl)acetamide. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs—a difluorophenyl ring and an acetamide group—are present in various bioactive molecules, suggesting potential interactions with enzymes involved in key physiological and pathological pathways.

Drawing from the known activities of structurally related compounds, this guide hypothesizes that this compound may act as an inhibitor of enzymes central to inflammation and pain signaling: Cyclooxygenases (COX) and Fatty Acid Amide Hydrolase (FAAH). We present a head-to-head comparison of this compound with well-characterized inhibitors of these enzyme families, supported by detailed experimental protocols.

Introduction to Potential Targets: COX and FAAH

Cyclooxygenases (COX-1 and COX-2): These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[1][] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1][4]

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[5][6] Inhibition of FAAH increases the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[7][8]

Comparative Inhibitor Profiles

To establish a robust comparison, this compound will be evaluated against a panel of known inhibitors for both COX and FAAH enzymes.

Table 1: Profile of Comparator Enzyme Inhibitors

Target EnzymeInhibitorMechanism of ActionReported IC50/Ki
COX-1 SC-560Selective, reversible inhibitorIC50: ~9 nM
AspirinNon-selective, irreversible inhibitorIC50: Varies with conditions
COX-2 CelecoxibSelective, reversible inhibitorIC50: ~40 nM
IbuprofenNon-selective, reversible inhibitorIC50: ~2.5 µM
FAAH URB597Irreversible carbamate-based inhibitorIC50: ~4.6 nM (human FAAH)[8]
PF-3845Potent, selective, irreversible inhibitorKi: 0.23 µM[5]

Experimental Design for Head-to-Head Comparison

A multi-tiered approach is proposed to comprehensively characterize the inhibitory activity of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Selectivity & Cytotoxicity Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm on-target activity in a cellular context Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Determine inhibitor specificity Cytotoxicity Assessment Cytotoxicity Assessment Selectivity Profiling->Cytotoxicity Assessment Evaluate off-target effects on cell health

Caption: Tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Enzyme Inhibition Assays

The initial step involves determining the direct inhibitory effect of this compound on purified COX-1, COX-2, and FAAH enzymes.

3.1.1. COX Inhibition Assay Protocol

This protocol is adapted from commercially available fluorometric assay kits.[9]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: Prepare a dilution series of this compound and the known inhibitors (SC-560, Celecoxib, Aspirin, Ibuprofen) in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds or vehicle control to the wells and pre-incubate.

    • Initiate the reaction by adding arachidonic acid and a fluorometric probe.

  • Data Acquisition: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. The IC50 values are then calculated by fitting the data to a dose-response curve.

3.1.2. FAAH Inhibition Assay Protocol

This protocol is based on a fluorometric method measuring the hydrolysis of a synthetic substrate.[8][10]

  • Enzyme Preparation: Use recombinant human FAAH or a cell lysate overexpressing the enzyme.

  • Inhibitor Preparation: Prepare a dilution series of this compound and the known inhibitors (URB597, PF-3845).

  • Assay Reaction:

    • In a 96-well plate, add the FAAH enzyme and the test compounds or vehicle control.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a fluorogenic FAAH substrate.

  • Data Acquisition: Measure the increase in fluorescence over time.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition. IC50 values are derived from the dose-response curves.

Tier 2: Cell-Based Assays

To validate the biochemical findings in a more physiologically relevant context, cell-based assays are crucial.

3.2.1. Cellular COX Activity Assay

This assay measures the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus.[11]

  • Cell Culture: Use a suitable cell line, such as murine macrophages (e.g., RAW 264.7), which can be induced to express COX-2.

  • COX-2 Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Inhibitor Treatment: Treat the LPS-stimulated cells with various concentrations of this compound and known COX inhibitors.

  • PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 values.

G LPS LPS Cell Membrane Cell Membrane LPS->Cell Membrane COX-2 Induction COX-2 Induction Cell Membrane->COX-2 Induction Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGE2 PGE2 COX-2->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor Inhibitor Inhibitor->COX-2

Caption: Cellular COX-2 inhibition pathway.

3.2.2. Cellular FAAH Activity Assay

This assay measures the accumulation of anandamide in cells following FAAH inhibition.

  • Cell Culture: Use a cell line that endogenously expresses FAAH (e.g., neuroblastoma or astrocytoma cells).

  • Inhibitor Treatment: Treat the cells with this compound and known FAAH inhibitors.

  • Anandamide Quantification: Lyse the cells and extract the lipids. Quantify the levels of anandamide using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the fold-increase in anandamide levels compared to vehicle-treated cells.

Tier 3: Selectivity and Cytotoxicity Profiling

3.3.1. Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of related enzymes (e.g., other serine hydrolases for FAAH inhibitors, or other peroxidases for COX inhibitors).

3.3.2. Cytotoxicity Assessment

It is essential to determine if the observed inhibitory effects are due to specific enzyme inhibition or general cellular toxicity.[12]

  • Cell Viability Assay (MTT Assay):

    • Culture a relevant cell line in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Add MTT reagent and measure the formazan product to determine cell viability.[13]

  • Lactate Dehydrogenase (LDH) Assay:

    • Measure the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Anticipated Data and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 2: Hypothetical IC50 Values from Biochemical Assays (µM)

CompoundCOX-1COX-2FAAH
This compound 15.2 2.5 >100
SC-5600.0096.3>100
Celecoxib150.04>100
URB597>100>1000.005
PF-3845>100>1000.23

Interpretation: In this hypothetical scenario, this compound demonstrates preferential inhibition of COX-2 over COX-1 and no significant activity against FAAH. Its potency against COX-2 is less than that of the selective inhibitor Celecoxib.

Table 3: Hypothetical IC50 Values from Cell-Based Assays (µM)

CompoundCellular COX-2 Inhibition (PGE2)Cytotoxicity (CC50)
This compound 5.8 >50
Celecoxib0.1>50

Interpretation: The cell-based data corroborates the biochemical findings, showing that this compound inhibits COX-2 activity in a cellular environment at concentrations that are not cytotoxic.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the head-to-head comparison of this compound with established enzyme inhibitors. By following the proposed experimental workflows, researchers can elucidate the inhibitory profile, potency, selectivity, and cellular activity of this compound. The resulting data will be crucial for determining its potential as a pharmacological tool or a lead compound for drug discovery.

References

Safety Operating Guide

Navigating the Disposal of N-(2,4-Difluorophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2,4-Difluorophenyl)acetamide, a compound often utilized in medicinal chemistry. By understanding the chemical's properties and the principles of hazardous waste management, laboratory professionals can ensure the safety of themselves, their colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 399-36-0) is a halogenated organic compound. Its Safety Data Sheet (SDS) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory setting.

Table 1: Key Safety and Disposal Information for this compound

ParameterInformationSource
CAS Number 399-36-0[Arctom, 2021][2]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[Thermo Fisher Scientific, 2011][1]
GHS Hazard Statements H315, H319, H335[Thermo Fisher Scientific, 2011][1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and use of a chemical fume hood.[Thermo Fisher Scientific, 2011][1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[Thermo Fisher Scientific, 2011][1]
Regulatory Framework Regulated as a hazardous waste, likely falling under the category of halogenated organic compounds.[U.S. EPA][3][4]

The presence of fluorine atoms designates this compound as a halogenated organic compound. This classification is significant from a disposal perspective, as the U.S. Environmental Protection Agency (EPA) has specific regulations for the management of such wastes due to their potential for environmental persistence and toxicity.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, with each step building upon the previous one to minimize risk.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is to never mix different waste streams.[5][6] this compound waste, including any contaminated materials such as gloves, weighing paper, or pipette tips, must be collected in a dedicated, properly labeled hazardous waste container.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires. Furthermore, proper segregation minimizes the volume of hazardous waste and can reduce disposal costs.

Step 2: Proper Containerization and Labeling

Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Irritant").

  • Rationale: Proper containerization prevents leaks and spills, while accurate labeling is a regulatory requirement that informs waste handlers of the container's contents and associated dangers.

Step 3: Accumulation and Storage

The designated hazardous waste container for this compound should be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Rationale: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.

Step 4: Arranging for Disposal

Once the waste container is full or has reached the designated accumulation time limit (as per your institution's and local regulations), arrangements must be made for its disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][8]

  • Rationale: Licensed hazardous waste contractors have the expertise and equipment to transport, treat, and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, ensuring environmental protection.

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management Facility A Generation of this compound Waste B Is the waste container for halogenated organics available and properly labeled? A->B B->A No - Obtain and label a new container. C Segregate waste into a dedicated, labeled container. B->C Yes D Store container in the satellite accumulation area. C->D E Is the container full or has the accumulation time limit been reached? D->E F Continue to accumulate waste. E->F No G Arrange for pickup by a licensed hazardous waste contractor. E->G Yes F->D H Transportation to a licensed disposal facility. G->H I Treatment and Final Disposal (e.g., Incineration). H->I

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don PPE: If it is safe to do so, don the appropriate PPE, including a respirator if there is a risk of airborne dust.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a solution, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the principles of waste segregation, proper containerization, and regulatory compliance, researchers can ensure a safe working environment and protect the broader ecosystem. This guide provides a framework for these essential procedures, empowering scientists to conduct their valuable work with the highest standards of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.